1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-iodophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJSQGDQAWTXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383998 | |
| Record name | 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261178-18-1 | |
| Record name | 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Synthesis of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The molecule incorporates three key features: a pyrrole core, a versatile aldehyde group, and an iodinated phenyl ring. The pyrrole scaffold is a ubiquitous motif in biologically active compounds and pharmaceuticals.[1][2] The aldehyde functionality serves as a crucial handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations. Most importantly, the iodo-substituent on the phenyl ring provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, enabling the facile construction of complex biaryl systems and conjugated materials.[3][4][5]
This guide presents a robust and well-established two-step synthetic strategy for the preparation of this compound. The narrative is designed to provide not just a procedural outline but a deep understanding of the underlying chemical principles, the rationale behind experimental choices, and a framework for successful execution in a research setting.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
-
N-Arylation: Construction of the C-N bond to form the intermediate, 1-(4-iodophenyl)-1H-pyrrole.
-
Electrophilic Formylation: Introduction of the aldehyde group at the C2 position of the pyrrole ring via a Vilsmeier-Haack reaction.
This sequential approach allows for the controlled and high-yielding synthesis of the target molecule.
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of 1-(4-iodophenyl)-1H-pyrrole via Ullmann Condensation
The formation of the N-aryl bond between the pyrrole nitrogen and the 4-iodophenyl group is effectively achieved through a copper-catalyzed Ullmann condensation. This reaction is a classic and reliable method for constructing carbon-nitrogen bonds, particularly with aryl halides.[6] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the Ullmann reaction remains a cost-effective and powerful tool, especially when using copper catalysts.[3][6]
Mechanistic Insight: The Role of Copper
The Ullmann condensation mechanism involves the coordination of the reactants to a copper catalyst.[6] Although studied extensively, the precise sequence can vary. A generally accepted pathway involves the following key steps:
-
Oxidative Addition: A copper(I) species, often generated in situ, undergoes oxidative addition to the aryl halide (1,4-diiodobenzene).
-
Salt Formation: The pyrrole anion, formed by deprotonation with a base (e.g., K₂CO₃), coordinates to the copper center.
-
Reductive Elimination: The aryl group and the pyrrolyl group couple and are eliminated from the copper center, forming the desired C-N bond and regenerating the active copper(I) catalyst.
Traditional Ullmann conditions often require harsh temperatures and stoichiometric copper.[6] However, the use of ligands and appropriate solvent systems can facilitate the reaction under milder conditions.
Caption: Simplified catalytic cycle for the Ullmann Condensation.
Experimental Protocol: 1-(4-iodophenyl)-1H-pyrrole
-
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (CuI, 0.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and L-proline (0.2 eq.) as a ligand.
-
Reactant Addition: Add pyrrole (1.2 eq.) and 1,4-diiodobenzene (1.0 eq.).
-
Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the 1,4-diiodobenzene.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-(4-iodophenyl)-1H-pyrrole as a solid.[7][8]
Part 2: Vilsmeier-Haack Formylation of 1-(4-iodophenyl)-1H-pyrrole
The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[9][10] It utilizes a specific electrophile, the Vilsmeier reagent (a chloroiminium ion), which is mild enough not to require strong Lewis acid catalysts that could lead to polymerization of the sensitive pyrrole ring.[11]
Mechanistic Insight: Electrophilic Aromatic Substitution
The reaction proceeds in three distinct stages:[11]
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium cation, often called the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent. For 1-substituted pyrroles, this attack occurs preferentially at the C2 (alpha) position due to greater stabilization of the cationic intermediate (the sigma complex). Steric factors generally dominate, favoring attack at the less hindered C2 position over the C3 position.[12]
-
Hydrolysis: The resulting iminium salt is stable until aqueous workup, at which point it is readily hydrolyzed to yield the final aldehyde product.
Sources
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An In-Depth Technical Guide to 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, featuring a pyrrole ring, a reactive aldehyde group, and an iodinated phenyl moiety, makes it a valuable building block for the synthesis of more complex molecules. The pyrrole nucleus is a common scaffold in numerous biologically active compounds, and the presence of the aldehyde and iodo groups offers multiple avenues for chemical modification, such as nucleophilic additions, cross-coupling reactions, and further heterocycle formations.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and characterization protocols, and an exploration of its potential applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its handling, reactivity, and formulation characteristics.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 261178-18-1 | [4] |
| Molecular Formula | C₁₁H₈INO | [4][5] |
| Molecular Weight | 297.09 g/mol | [4][5] |
| Appearance | Likely a solid at room temperature | Inferred from melting point |
| Melting Point | 98 °C | [4] |
| Solubility | Soluble in most organic solvents, insoluble in water. | Inferred from general properties of similar compounds[2] |
Spectroscopic Data
While specific, published spectra for this compound are not widely available, the expected spectral characteristics can be predicted based on data from closely related analogues.
¹H NMR Spectroscopy (Predicted) : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-9.7 ppm), the protons of the pyrrole ring (in the range of 6.3-7.3 ppm), and the protons of the 4-iodophenyl group (as two doublets in the aromatic region, approximately 7.2-7.8 ppm). The coupling patterns of the pyrrole protons will be indicative of their positions on the ring. For example, in similar N-substituted pyrrole-2-carbaldehydes, the aldehyde proton appears as a singlet, and the pyrrole protons exhibit characteristic doublet of doublets or triplet patterns.[6][7]
¹³C NMR Spectroscopy (Predicted) : The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde group (around 180-185 ppm). The carbons of the pyrrole and iodophenyl rings will appear in the aromatic region (approximately 110-140 ppm). The carbon bearing the iodine atom will have a characteristic chemical shift. In related compounds, the chemical shifts provide a clear map of the carbon skeleton.[8][9]
Infrared (IR) Spectroscopy (Predicted) : The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1660-1680 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic rings and the pyrrole ring, and C-N stretching vibrations.[8]
Mass Spectrometry (Predicted) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (297.09 m/z). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the bond between the phenyl and pyrrole rings.
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for the formation of N-arylpyrroles and subsequent formylation. A logical and commonly employed synthetic route is a two-step process involving the Paal-Knorr synthesis of the N-substituted pyrrole followed by a Vilsmeier-Haack formylation.
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 1-(4-iodophenyl)-1H-pyrrole
-
Rationale: The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[10] In this case, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde, which condenses with 4-iodoaniline in an acidic medium to form the pyrrole ring.
-
Procedure:
-
In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-iodophenyl)-1H-pyrrole.
-
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
-
Rationale: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic rings.[4][11] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and subsequently attacks the electron-rich pyrrole ring, predominantly at the C2 position.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1 equivalent) dropwise to the cooled DMF with stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the Vilsmeier reagent.
-
Dissolve 1-(4-iodophenyl)-1H-pyrrole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the acidic solution with an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic.
-
The product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent.
-
Collect the solid by filtration or concentrate the organic extracts.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.[12][13]
-
Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is defined by its three key functional components: the aldehyde, the iodophenyl group, and the pyrrole ring. This trifunctional nature makes it a highly valuable intermediate in the synthesis of diverse molecular architectures, particularly in the context of drug discovery.[3][14]
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine moieties, which are common in pharmacologically active compounds.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, allowing for the extension of the molecular framework.
-
Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) or hydrazines/hydroxylamines to form various heterocyclic systems.[15]
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.
Reactions of the Iodophenyl Group
The iodo-substituent on the phenyl ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, which are powerful tools in modern drug discovery.[16]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in many drug molecules.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups, which can serve as handles for further transformations or as part of the final pharmacophore.[5][17]
-
Heck Coupling: Reaction with alkenes to form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups.
Caption: Key reaction pathways for this compound.
Potential Applications in Medicinal Chemistry
While specific studies detailing the biological activity of this compound are limited, the pyrrole scaffold is a well-established pharmacophore in a wide range of therapeutic areas.[18] Derivatives of pyrrole-2-carbaldehyde have been investigated for their potential as:
-
Anticancer Agents: Many pyrrole-containing compounds exhibit cytotoxic activity against various cancer cell lines. The ability to readily diversify the structure of this compound through cross-coupling and other reactions makes it an attractive starting point for the development of novel anticancer drugs.[2][15]
-
Anti-inflammatory Agents: Pyrrole derivatives have shown promise as inhibitors of inflammatory pathways.
-
Antimicrobial Agents: The pyrrole nucleus is found in several natural and synthetic antimicrobial compounds.
-
Central Nervous System (CNS) Active Agents: The structural features of pyrroles are amenable to the design of ligands for various CNS targets.
The presence of the 4-iodophenyl group offers a strategic advantage in drug design, as iodine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.[19] Furthermore, the iodo-substituent provides a site for the introduction of radiolabels for use in diagnostic imaging or radiotherapy.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its combination of a reactive aldehyde, a pyrrole ring, and an iodinated phenyl group provides a rich platform for the generation of diverse and complex molecular structures. The synthetic routes are well-established, and the potential for derivatization through a variety of modern synthetic methodologies is vast. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of novel therapeutic agents. Further investigation into its biological activities and applications is warranted and holds the promise of yielding new and effective treatments for a range of diseases.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 272430, 1-(4-Iodophenyl)pyrrole. Retrieved January 22, 2026 from [Link].
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ResearchGate. 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5) obtained from a 60 MHz Pulsar Oxford benchtop NMR at 400 MHz (fleft) and from a 400 MHz Bruker Ascend TM (right). Available from: [Link]
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PubMed. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design. Available from: [Link]
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A Spectroscopic Investigation of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also on the rationale behind the experimental and interpretative choices, ensuring a thorough understanding of the molecule's structural characteristics.
Introduction
This compound is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The presence of a pyrrole ring, a reactive aldehyde group, and an iodinated phenyl ring makes it an interesting scaffold for further chemical modifications. Accurate structural elucidation through spectroscopic methods is paramount for its use in any research and development endeavor. This guide will walk through the expected spectroscopic signatures of this molecule, providing a foundational understanding for its characterization.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
Experimental Protocol: NMR
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and this should be noted.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent signal.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A 90° pulse angle and a relaxation delay of 2-5 seconds are common.
-
2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment of proton and carbon signals, respectively.
¹H NMR Data: Predicted and Interpreted
The predicted ¹H NMR spectrum is based on established chemical shift ranges for similar aromatic and heterocyclic compounds.[2][3]
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-aldehyde | 9.5 - 9.7 | singlet | - | 1H |
| H-5 | 7.2 - 7.4 | doublet of doublets | ~2.5, ~1.5 | 1H |
| H-3 | 7.0 - 7.2 | doublet of doublets | ~4.0, ~1.5 | 1H |
| H-4 | 6.3 - 6.5 | triplet | ~3.0 | 1H |
| H-2', H-6' | 7.8 - 8.0 | doublet | ~8.5 | 2H |
| H-3', H-5' | 7.2 - 7.4 | doublet | ~8.5 | 2H |
Interpretation:
-
Aldehyde Proton: The proton of the aldehyde group is expected to be the most deshielded proton in the molecule, appearing as a sharp singlet in the downfield region of the spectrum (δ 9.5-9.7 ppm). This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.
-
Pyrrole Protons: The three protons on the pyrrole ring will appear as distinct multiplets.
-
H-5: This proton is adjacent to the nitrogen atom and will be a doublet of doublets due to coupling with H-4 and H-3 (long-range). It is expected to be the most downfield of the pyrrole protons.
-
H-3: This proton is adjacent to the aldehyde group and will also be a doublet of doublets due to coupling with H-4 and H-5 (long-range).
-
H-4: This proton will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-3 and H-5. It is typically the most upfield of the pyrrole protons.
-
-
Phenyl Protons: The protons on the 4-iodophenyl ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets.
-
H-2' and H-6': These protons are ortho to the pyrrole ring and will be deshielded, appearing as a doublet.
-
H-3' and H-5': These protons are ortho to the iodine atom and will appear as another doublet, typically upfield from the H-2'/H-6' signal. The large ortho coupling constant (~8.5 Hz) is characteristic of aromatic systems.
-
¹³C NMR Data: Predicted and Interpreted
The predicted ¹³C NMR spectrum is based on known chemical shifts for substituted pyrroles and benzene derivatives.[4][5]
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C=O | 178 - 182 |
| C-2 | 132 - 135 |
| C-5 | 125 - 128 |
| C-1' | 139 - 142 |
| C-3', C-5' | 138 - 140 |
| C-2', C-6' | 128 - 130 |
| C-3 | 115 - 118 |
| C-4 | 110 - 113 |
| C-4' | 95 - 98 |
Interpretation:
-
Carbonyl Carbon: The carbon of the aldehyde group will be the most downfield signal in the spectrum (δ 178-182 ppm) due to the strong deshielding effect of the double-bonded oxygen.
-
Pyrrole Carbons: The carbons of the pyrrole ring will have distinct chemical shifts.
-
C-2 and C-5: These carbons, being adjacent to the nitrogen atom, are typically more deshielded than C-3 and C-4. C-2, being attached to the electron-withdrawing aldehyde group, will be further downfield.
-
C-3 and C-4: These carbons will appear in the more upfield region of the aromatic carbons.
-
-
Phenyl Carbons:
-
C-1': The ipso-carbon attached to the pyrrole nitrogen will be a quaternary carbon with a chemical shift in the aromatic region.
-
C-2', C-6', C-3', C-5': These protonated carbons will appear in the typical aromatic region (δ 120-140 ppm). Due to symmetry, C-2' and C-6' will be equivalent, as will C-3' and C-5'.
-
C-4': The ipso-carbon attached to the iodine atom will be significantly shielded due to the "heavy atom effect" of iodine, causing it to appear at a much higher field (δ 95-98 ppm) than the other aromatic carbons. This is a key diagnostic signal for the presence and position of the iodine atom.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation:
-
Solid State (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Thin Film:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.
-
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
IR Data: Predicted and Interpreted
The predicted IR absorption bands are based on characteristic frequencies for the functional groups present in this compound.[6][7]
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aldehyde C-H stretch | 2850 - 2800 and 2750 - 2700 | Weak (often two bands) |
| C=O stretch (aldehyde) | 1680 - 1660 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| Pyrrole ring stretch | 1550 - 1480 | Medium |
| C-N stretch | 1360 - 1250 | Medium |
| C-I stretch | 600 - 500 | Weak to Medium |
Interpretation:
-
C-H Stretching: Look for bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretches of the pyrrole and phenyl rings. The characteristic, and often weaker, C-H stretching bands of the aldehyde are expected around 2820 and 2720 cm⁻¹.
-
Carbonyl Stretching: A very strong and sharp absorption band between 1680 and 1660 cm⁻¹ is a definitive indicator of the aldehyde C=O group. The conjugation with the pyrrole ring will lower this frequency from that of a simple aliphatic aldehyde.
-
Aromatic and Pyrrole Ring Stretching: A series of bands in the 1600-1450 cm⁻¹ region will be present due to the C=C stretching vibrations of both the phenyl and pyrrole rings.
-
C-N Stretching: The stretching vibration of the C-N bond within the pyrrole ring and the bond connecting the ring to the phenyl group will appear in the fingerprint region.
-
C-I Stretching: The C-I stretch is expected at a low frequency, in the far-infrared region, and may be difficult to observe with standard instrumentation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS
Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be used. ESI is a softer ionization technique that is more likely to show the molecular ion peak.
Sample Preparation:
-
EI: Introduce a small amount of the sample directly into the ion source, often via a heated probe.
-
ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
MS Data: Predicted and Interpreted
The molecular weight of this compound (C₁₁H₈INO) is 297.09 g/mol .
Predicted Fragmentation Pattern (EI-MS):
| m/z | Proposed Fragment | Notes |
| 297 | [M]⁺ | Molecular ion |
| 268 | [M - CHO]⁺ | Loss of the formyl radical |
| 170 | [C₁₁H₈N]⁺ | Loss of iodine radical |
| 167 | [C₆H₄I]⁺ | Iodophenyl cation |
| 141 | [C₁₁H₇N]⁺ | Loss of HI |
| 127 | [I]⁺ | Iodine cation |
| 90 | [C₅H₄N]⁺ | Pyrrole ring fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation:
The mass spectrum is expected to show a prominent molecular ion peak at m/z 297. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.[8][9]
-
Loss of Formyl Group: Cleavage of the bond between the pyrrole ring and the aldehyde group can lead to the loss of a formyl radical (CHO), resulting in a fragment at m/z 268.
-
Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical, giving a fragment at m/z 170.
-
Formation of Iodophenyl Cation: Cleavage of the N-C(phenyl) bond can result in the formation of the iodophenyl cation at m/z 167.
-
Other Fragments: Other significant fragments may include the loss of HI, the pyrrole ring itself, and the phenyl cation.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The predicted data and their interpretations presented in this guide offer a robust framework for the structural verification of this compound. By understanding the characteristic spectroscopic features arising from the interplay of the pyrrole, iodophenyl, and aldehyde moieties, researchers can confidently identify and characterize this molecule in their ongoing scientific endeavors.
References
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ResearchGate. 4-Iodo-1H-pyrrole-2-carbaldehyde | Request PDF. [Link]
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National Center for Biotechnology Information. 4-Acetyl-1H-pyrrole-2-carbaldehyde. [Link]
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ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
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Royal Society of Chemistry. Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. [Link]
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ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. [Link]
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National Center for Biotechnology Information. Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. [Link]
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Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
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-
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ResearchGate. IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH.... [Link]
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-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
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-
Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
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ACS Publications. Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold | Organic Letters. [Link]
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ResearchGate. How to predict IR Spectra?. [Link]
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A Comprehensive Technical Guide to the X-ray Crystal Structure Determination of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical walkthrough for the determination and analysis of the X-ray crystal structure of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde. While a publicly available crystal structure for this specific molecule is not readily accessible, this document outlines the complete workflow, from synthesis to structural elucidation, empowering researchers to undertake this analysis. The methodologies and interpretations are grounded in established crystallographic principles and data from structurally related compounds.
Introduction: The Significance of this compound
Pyrrole-2-carboxaldehyde and its derivatives are pivotal intermediates in organic synthesis and drug discovery.[1][2] The pyrrole scaffold is a common feature in numerous biologically active compounds and approved pharmaceuticals.[3] The title compound, this compound, combines the reactive aldehyde-functionalized pyrrole ring with an iodophenyl moiety. This halogenated substituent offers a valuable site for further chemical modifications, such as cross-coupling reactions, making it a versatile building block for creating diverse molecular architectures.
Understanding the three-dimensional structure of this molecule at an atomic level through single-crystal X-ray diffraction is crucial.[4][5] This technique provides precise information on molecular geometry, conformation, and intermolecular interactions, which are critical for structure-based drug design, understanding reaction mechanisms, and developing novel materials.[6] The insights gained from the crystal structure can inform the design of derivatives with enhanced biological activity or specific material properties.
Part 1: Synthesis and Crystallization
Synthesis of this compound
The synthesis of N-aryl pyrroles can be achieved through various methods, with the Paal-Knorr synthesis being a classic and effective approach. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7] For the title compound, a plausible synthetic route would involve the reaction of 2,5-dimethoxytetrahydrofuran (a protected form of succinaldehyde) with 4-iodoaniline. The resulting 1-(4-iodophenyl)-1H-pyrrole can then be formylated using a Vilsmeier-Haack reaction to introduce the carbaldehyde group at the 2-position.[3]
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Paal-Knorr Pyrrole Synthesis:
-
In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
-
Add 2,5-dimethoxytetrahydrofuran (1.0-1.2 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-(4-iodophenyl)-1H-pyrrole by column chromatography on silica gel.
-
-
Vilsmeier-Haack Formylation:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of dimethylformamide (DMF, excess) in a suitable solvent like 1,2-dichloroethane to 0°C.
-
Slowly add phosphorus oxychloride (POCl3, 1.1 eq) to the stirred solution, maintaining the temperature at 0°C. Allow the Vilsmeier reagent to form over 30 minutes.
-
Add a solution of 1-(4-iodophenyl)-1H-pyrrole (1.0 eq) in the same solvent dropwise to the cooled Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it into a beaker of crushed ice and a saturated solution of sodium acetate.
-
Stir until the hydrolysis is complete, then extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, this compound, by column chromatography or recrystallization.[8]
-
Crystallization
Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography. The goal is to grow well-ordered, single crystals of sufficient size and quality for diffraction experiments.
Experimental Protocol: Crystallization
-
Solvent Selection:
-
Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, toluene) at room and elevated temperatures.
-
A suitable solvent system for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature.
-
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a vial or beaker. Loosely cap the container to allow for slow evaporation of the solvent over several days to weeks.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is insoluble) that is miscible with the good solvent. Over time, the poor solvent vapor will diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
Layering: Carefully layer a solution of the compound in a dense solvent at the bottom of a narrow tube. Then, gently add a less dense, miscible solvent in which the compound is less soluble on top. Crystals may form at the interface.
-
Part 2: X-ray Diffraction Data Collection and Structure Solution
Once suitable crystals are obtained, the next step is to analyze them using an X-ray diffractometer.
Experimental Workflow for X-ray Crystallography:
Caption: The experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: Data Collection and Processing
-
Crystal Mounting and Screening:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).
-
The mounted crystal is placed in the X-ray diffractometer and screened for diffraction quality.[5]
-
-
Data Collection:
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers use area detectors (e.g., CCD or CMOS) to efficiently collect the diffraction pattern.[9]
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and reduce radiation damage.
-
-
Data Processing:
-
The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group.
-
The intensities of the individual reflections are integrated and corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are commonly used.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods, optimizing the atomic coordinates, and thermal displacement parameters to achieve the best fit between the observed and calculated structure factors.
-
Part 3: Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information. The following sections describe the expected structural features of this compound, based on known chemical principles and the structures of similar molecules.[10]
Molecular Structure and Conformation
The molecule consists of a planar pyrrole ring connected to a phenyl ring via a C-N bond. The carbaldehyde group is attached to the C2 position of the pyrrole ring.
-
Planarity: The pyrrole ring is expected to be essentially planar. The phenyl ring will also be planar.
-
Torsion Angle: A key conformational feature will be the torsion angle between the pyrrole and phenyl rings. This angle will be influenced by steric hindrance and electronic effects.
-
Carbaldehyde Orientation: The carbaldehyde group can adopt a syn or anti conformation with respect to the pyrrole nitrogen. In many 2-acylpyrroles, the syn-conformation is stabilized by the formation of intermolecular hydrogen-bonded dimers.[10]
Hypothetical Crystallographic Data
The following table presents hypothetical but realistic crystallographic data for the title compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₈INO |
| Formula Weight | 297.09 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 13.1 |
| β (°) | 98.5 |
| Volume (ų) | 1117 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.765 |
| Absorption Coeff. (mm⁻¹) | 2.85 |
| F(000) | 576 |
| R-factor (R₁) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Intermolecular Interactions
In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions.
-
Hydrogen Bonding: While the title compound lacks strong hydrogen bond donors like an N-H group, weak C-H···O hydrogen bonds between the aldehyde oxygen and aromatic C-H groups on neighboring molecules are possible.[8]
-
Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. It could interact with the oxygen atom of the carbaldehyde group or the π-system of the pyrrole or phenyl rings of adjacent molecules.
-
π-π Stacking: The aromatic pyrrole and phenyl rings can participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
Diagram of Potential Intermolecular Interactions:
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
This technical guide provides a comprehensive framework for researchers to determine and analyze the X-ray crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, data collection, and structural analysis, scientists can gain invaluable insights into the three-dimensional nature of this versatile building block. The resulting structural information will be a significant asset in the fields of medicinal chemistry, materials science, and synthetic methodology development.
References
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]
-
Surana, R. (2012). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. PubMed, 23(4), 415-432. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central, 10(3), 133. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Sourcing High-Quality Pyrrole-2-carboxaldehyde: A Guide for Researchers and Manufacturers. Retrieved from [Link]
-
Davis, R. A., Carroll, A. R., Quinn, R. J., & White, A. R. (2007). 4-Iodo-1 H -pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E63(10), o4089. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-iodo-1H-pyrrole-2-carbaldehyde. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent Advancements in Pyrrole Synthesis. PubMed Central, 15(1), 1-25. Retrieved from [Link]
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2021). Organic Chemistry: An Indian Journal, 17(1), 1-20. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Iodophenyl)pyrrole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. PubMed Central, E68(Pt 11), o2947. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Organic Chemistry Frontiers, 5(12), 1904-1908. Retrieved from [Link]
- Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
ResearchGate. (2023). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. PubMed Central, E70(Pt 8), o1131. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(31), 21484-21503. Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
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An In-depth Technical Guide to 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. This document delves into its commercial availability, plausible synthetic routes, spectroscopic characterization, and safe handling procedures, offering insights for researchers and developers in the pharmaceutical and chemical industries.
Commercial Availability and Procurement
This compound is available from several chemical suppliers, primarily for research and development purposes. Researchers can procure this compound from vendors who specialize in providing unique building blocks for drug discovery and organic synthesis.
A prominent supplier for this chemical is BLDpharm, where it is listed under the CAS number 261178-18-1.[1] It is important to note that this compound is typically sold for research use only. When ordering, it is crucial to inquire about the purity, available analytical data (such as Certificate of Analysis), and lead times.
Table 1: Key Chemical Identifiers
| Identifier | Value |
| CAS Number | 261178-18-1 |
| Molecular Formula | C₁₁H₈INO |
| Molecular Weight | 297.09 g/mol |
| IUPAC Name | This compound |
| SMILES | O=Cc1ccccn1c2ccc(I)cc2 |
Synthesis of this compound: Plausible Synthetic Strategies
A potential two-step synthesis is outlined below, starting from the commercially available 1-(4-iodophenyl)-1H-pyrrole.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis pathway.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-(4-iodophenyl)-1H-pyrrole
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of N-substituted pyrroles.
Materials:
-
1-(4-iodophenyl)-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon), cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction with the Pyrrole Substrate: Dissolve 1-(4-iodophenyl)-1H-pyrrole (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be adjusted to approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehydic proton: A singlet between δ 9.5-10.0 ppm. - Pyrrole protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), showing characteristic coupling patterns. - Phenyl protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | - Carbonyl carbon: A signal in the downfield region (δ 175-185 ppm). - Aromatic carbons: Signals corresponding to the pyrrole and phenyl rings in the δ 110-150 ppm range. The carbon attached to the iodine will be shifted upfield. |
| IR (Infrared) Spectroscopy | - C=O stretch (aldehyde): A strong absorption band around 1660-1690 cm⁻¹. - C-H stretch (aromatic): Peaks above 3000 cm⁻¹. - C-I stretch: A weak absorption in the far-infrared region (around 500-600 cm⁻¹). |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 297, corresponding to the molecular weight of the compound. - Isotope Peak (M+1): An isotope peak for ¹³C. - Fragmentation: Characteristic fragmentation patterns including the loss of the formyl group (-CHO) and the iodine atom. |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the same precautions as other potentially hazardous aromatic aldehydes and iodo-compounds.[6][7][8][9][10]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Diagram 2: Safe Handling Workflow
Caption: Recommended workflow for safe handling.
Applications in Research and Drug Discovery
Pyrrole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. The pyrrole scaffold is present in numerous natural products and synthetic drugs. The introduction of an iodophenyl group at the N-1 position and a carbaldehyde at the C-2 position makes this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
The aldehyde functionality serves as a handle for various chemical transformations, including:
-
Reductive amination to introduce diverse amine-containing side chains.
-
Wittig and related olefination reactions to form carbon-carbon double bonds.
-
Oxidation to the corresponding carboxylic acid.
-
Condensation reactions to form imines, oximes, and hydrazones.
The iodo-substituent on the phenyl ring is particularly valuable for cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures. This makes the title compound a key starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential in medicinal chemistry and materials science. While detailed synthetic and spectroscopic data for this specific compound are not extensively published, established chemical principles allow for the development of reliable synthetic protocols and the prediction of its key analytical characteristics. Adherence to strict safety protocols is essential when handling this and related chemical compounds. The dual functionality of the aldehyde and the iodo-aryl moiety makes it a valuable tool for the creation of novel molecular entities with diverse applications.
References
-
Ge, Z. et al. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2947. [Link]
-
Davis, R. A. et al. (2007). 4-Iodo-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E63(9), o3721. [Link]
-
Haque, M. R. & Rasmussen, M. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]
- Majo, V. J. & Perumal, P. T. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
Pal, M. et al. (2020). Iodine catalyzed four-component reaction: A straightforward one-pot synthesis of functionalized pyrroles under metal-free conditions. RSC Advances, 2(8), 3387-3395. [Link]
-
Van der Eycken, J. et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(11), 3326. [Link]
-
Reddy, B. V. S. et al. (2015). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Organic & Biomolecular Chemistry, 13(30), 8235-8240. [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. [Link]
-
Hangzhou Huangsen Biological Tech Co Ltd. (2021). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Patsnap Eureka. [Link]
- Google Patents. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde UV/Vis spectrum. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde IR spectrum. NIST Chemistry WebBook. [Link]
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stability and storage conditions for 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
An In-depth Technical Guide to the Stability and Storage of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and materials. The inherent reactivity of its pyrrole-2-carbaldehyde core, combined with the photosensitive nature of the iodophenyl group, presents significant challenges to its long-term stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers evidence-based best practices for its storage and handling to ensure its integrity for research and development applications.
Chemical Profile and Inherent Instabilities
This compound is a bifunctional molecule, and its stability is dictated by the interplay of its constituent parts: the pyrrole-2-carbaldehyde moiety and the 4-iodophenyl substituent.
-
The Pyrrole-2-Carbaldehyde Core: The pyrrole ring is an electron-rich aromatic system, while the aldehyde group is an electrophilic center susceptible to nucleophilic attack and oxidation. The parent compound, pyrrole-2-carbaldehyde, is known to be unstable.[1] Aldehydes, in general, are prone to several degradation pathways:
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, especially in the presence of air (oxygen). This is a common degradation pathway for many aldehydes.[2]
-
Self-Condensation/Polymerization: Aldehydes can undergo self-condensation reactions, particularly at elevated temperatures, leading to the formation of colored, polymeric byproducts.[2][3]
-
Instability in Solution: Studies on pyrrole-2-carbaldehyde have shown that it can be unstable in solution, with its degradation observed over time.[1]
-
Below is a diagram illustrating the key functional groups and their potential impact on the molecule's stability.
Caption: Key structural features and potential degradation pathways.
Recommended Storage Conditions
Based on the chemical properties of the molecule and related compounds, the following storage conditions are recommended to maximize the shelf-life of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Storing at reduced temperatures will slow down the rate of potential self-condensation reactions.[3] While some simple aliphatic aldehydes can polymerize faster at very low temperatures, for a solid aromatic aldehyde, refrigeration is generally advisable to minimize overall reactivity. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is likely sensitive to air.[6] Storing under an inert atmosphere will minimize oxidative degradation of the aldehyde group to a carboxylic acid. |
| Light | Amber vial or in the dark | The iodophenyl group suggests potential light sensitivity.[4][5] Protection from light is crucial to prevent photolytic cleavage of the carbon-iodine bond. |
| Form | Solid | Storing the compound as a solid is preferable to in solution. Pyrrole-2-carbaldehyde has demonstrated instability in solution.[1] If solutions are required, they should be prepared fresh. |
| Container | Tightly sealed, amber glass vial | A tightly sealed container will prevent exposure to moisture and atmospheric oxygen. Amber glass will provide protection from light. |
Handling Procedures for Maintaining Compound Integrity
Proper handling is as critical as correct storage for preventing degradation.
Aliquoting and Sample Preparation
To avoid repeated warming and cooling of the main stock, it is advisable to aliquot the compound into smaller, single-use vials upon receipt.
Caption: Workflow for handling and aliquoting the compound.
Protocol for Aliquoting:
-
Place the main container in a desiccator and allow it to warm to room temperature before opening to prevent moisture condensation.
-
In a glove box or under a stream of inert gas (argon or nitrogen), carefully transfer the desired amounts of the solid compound into smaller, pre-labeled amber vials.
-
Purge the headspace of each vial with the inert gas before sealing tightly.
-
Store the aliquoted vials at 2-8°C, protected from light.
Preparation of Solutions
Solutions of this compound should be prepared fresh for each experiment. Due to the general instability of aldehydes, it is not recommended to store them in solution for extended periods.[1][2]
Protocol for Solution Preparation:
-
Retrieve a single aliquot from storage and allow it to warm to room temperature.
-
Add the desired solvent (e.g., DMSO, DMF, Chloroform) to the vial to achieve the target concentration.
-
Ensure the compound is fully dissolved, using gentle vortexing if necessary.
-
Use the solution immediately. Do not store for later use.
Recognizing and Assessing Degradation
Regularly assessing the purity of the compound is essential, especially for sensitive applications.
Visual Signs of Degradation
-
Color Change: A noticeable change from its initial color (typically a pale yellow or off-white solid) to a darker yellow, brown, or even black coloration can indicate the formation of polymeric byproducts from self-condensation.
-
Change in Physical State: The appearance of a gummy or oily consistency in the solid could suggest degradation or the presence of impurities.
Analytical Methods for Purity Assessment
For a quantitative assessment of purity, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A reversed-phase HPLC method with UV detection can separate the parent compound from its potential degradation products, such as the corresponding carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the presence of impurities. The aldehyde proton should appear as a sharp singlet at a characteristic downfield chemical shift (typically around 9-10 ppm). The appearance of new peaks or a decrease in the integration of the aldehyde proton relative to other protons on the molecule can indicate degradation.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify potential degradation products.
Experimental Protocol: Purity Assessment by HPLC
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare a solution of the sample to be tested at a concentration that falls within the range of the calibration curve.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at a suitable ratio (e.g., 70% A, 30% B) and increase the percentage of B over time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject the standard solutions and the sample solution. Determine the retention time of the main peak. The presence of significant secondary peaks may indicate impurities or degradation products. Quantify the purity by comparing the peak area of the main component to the total peak area.
Conclusion
The stability of this compound is a critical factor for its successful use in research and development. Its susceptibility to oxidation, self-condensation, and potential photosensitivity necessitates strict adherence to proper storage and handling protocols. By storing the compound as a solid at 2-8°C under an inert atmosphere and protected from light, and by preparing solutions fresh for each use, researchers can significantly mitigate degradation and ensure the integrity and reliability of their experimental results. Regular purity assessment via analytical techniques such as HPLC is recommended to monitor the quality of the compound over time.
References
-
Rowan, S. J., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Iodo-1 H -pyrrole-2-carbaldehyde | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. PubChem. Retrieved from [Link]
-
ScienceDirect. (2009). Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrogen Storage and Energy Recovery Using Aldehydes and Ketones: A Key Role for Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Light‐Responsive Oligothiophenes Incorporating Photochromic Torsional Switches. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. PMC. Retrieved from [Link]
-
MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
Leibniz-Institut für Photonische Technologien e.V. (n.d.). When Medications Are Sensitive to Light. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photoreceptors in the crayfish compound eye: electrical interactions between cells as related to polarized-light sensitivity. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-formyl pyrrole. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling Using 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Pyrroles
The biaryl structural motif is a cornerstone in modern medicinal chemistry, appearing in numerous clinically significant pharmaceuticals.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of these C-C bonds, lauded for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its reagents.[2][3]
This guide focuses on 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde, a versatile building block for drug discovery. The aryl iodide offers a highly reactive site for palladium-catalyzed cross-coupling, while the pyrrole-2-carbaldehyde moiety provides a valuable handle for subsequent synthetic transformations, enabling the rapid construction of complex, biologically active molecules.[4] This document provides a detailed exploration of the reaction mechanism, key parameter optimization, and robust, field-proven protocols for employing this substrate in Suzuki-Miyaura couplings.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is critical for rational protocol design and troubleshooting. The reaction proceeds through three primary steps, centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a square-planar Pd(II) complex.[2][5] The high reactivity of aryl iodides makes them excellent substrates for this step.[2]
-
Transmetalation: In this crucial step, a base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[7][8] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[2]
-
Reductive Elimination: The final step involves the two organic ligands on the palladium center coupling to form the desired biaryl product.[9] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]
Key Parameters & Component Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
Palladium Catalyst & Ligand
The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is central to the catalyst's activity and stability. The ligand stabilizes the palladium center and modulates its electronic and steric properties.[2]
-
Electron-rich and Bulky Ligands: For substrates like aryl iodides, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective.[3] They promote the crucial oxidative addition and reductive elimination steps, leading to higher reaction rates and yields, even at room temperature.[3][10] N-heterocyclic carbenes (NHCs) also serve as highly effective, electron-rich ligands.[2]
Base
The base is essential for activating the boronic acid to facilitate transmetalation.[7][8] The choice of base can significantly impact yield and must be compatible with the functional groups on the substrates.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are widely used, effective, and generally well-tolerated. Cesium carbonate (Cs₂CO₃) is often employed in more challenging couplings due to its higher solubility.[7]
-
Phosphates (K₃PO₄): A strong base, often used in anhydrous conditions to minimize protodeboronation (hydrolysis of the boronic acid), which is a common side reaction.[11]
Solvent
The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous (if present) phases.
-
Ethereal Solvents (Dioxane, THF, 2-MeTHF): These are traditional and effective solvents for Suzuki couplings.[9] 2-Methyltetrahydrofuran (2-MeTHF) is considered a greener alternative.[11]
-
Aromatic Solvents (Toluene): Often used for higher temperature reactions.
-
Polar Aprotic Solvents (DMF, DMSO): Useful for substrates with poor solubility in other solvents.[9]
-
Aqueous Mixtures: A small amount of water is typically added to dissolve the inorganic base and facilitate the formation of the active boronate species.[9]
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Experimental Workflow
Protocol 1: General Conditions for Common Arylboronic Acids
This protocol is optimized for coupling with electron-rich or simple, unhindered arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 or 5:1 v/v)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Scientist's Note: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Enhanced Conditions for Challenging or Hindered Partners
This protocol utilizes a more active catalyst system suitable for sterically hindered or electron-deficient arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (e.g., pinacol boronate) (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene or 2-MeTHF
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.
-
Scientist's Note: Using a pre-catalyst/ligand combination like Pd₂(dba)₃/SPhos generates the highly active monoligated Pd(0) species in situ, which is known to accelerate oxidative addition.[3] The use of K₃PO₄ under anhydrous conditions is preferred here to prevent decomposition of sensitive boronic acids.[11]
-
Add the anhydrous, degassed solvent (Toluene or 2-MeTHF) via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 8-10 from Protocol 1 for work-up and purification.
Comparative Data & Troubleshooting
The choice of conditions can dramatically influence reaction outcomes.
| Parameter | Protocol 1 (General) | Protocol 2 (Enhanced) | Rationale for Choice |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd₂(dba)₃ is a source for more active, ligand-free Pd(0). |
| Ligand | PPh₃ (in catalyst) | SPhos | SPhos is a bulky, electron-rich ligand for challenging couplings.[3][10] |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ is stronger and suitable for anhydrous conditions.[7] |
| Solvent | Dioxane/H₂O | Toluene or 2-MeTHF | Anhydrous organic solvents minimize protodeboronation side reactions.[11] |
| Temperature | 80-90 °C | 80-110 °C | Higher temperatures may be needed for less reactive partners. |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently strong base; Low temperature. | Degas solvents thoroughly; Switch to Protocol 2 with a more active ligand (e.g., SPhos) and stronger base (K₃PO₄); Increase reaction temperature. |
| Starting Material Recovered | Failed oxidative addition or transmetalation. | Ensure inert atmosphere; Use a more electron-rich ligand to promote oxidative addition; Ensure base is sufficiently strong and soluble.[3] |
| Protodeboronation | Presence of excess water; Harsh basic conditions; Unstable boronic acid. | Use K₃PO₄ in an anhydrous solvent; Use a more stable boronic ester (e.g., pinacol ester); Use milder base if possible.[9] |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the mixture. | Ensure rigorous degassing; Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[9] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of complex biaryl pyrroles. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can effectively couple this substrate with a wide range of boronic acids. The protocols provided herein serve as a validated starting point for developing efficient and scalable synthetic routes, accelerating progress in drug discovery and development programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Singh, G., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2020). DOI: 10.26434/chemrxiv.12299690.v1. Available from: [Link]
-
Pérez-Gálan, P., et al. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. (2011). DOI: 10.1021/om200224e. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (2008). DOI: 10.1021/ar800057s. Available from: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Russian Chemical Bulletin. (2004). DOI: 10.1007/s11172-005-0112-x. Available from: [Link]
-
The Hong Kong Polytechnic University Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (2022). Available from: [Link]
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Reddy, K. S., et al. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. (2005). DOI: 10.1021/jo048037b. Available from: [Link]
-
Wang, L., et al. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. (2014). Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. (2024). Available from: [Link]
-
Murray, J., et al. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering. (2020). DOI: 10.1039/D0RE00115K. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
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Newton, S. Synthesis of biaryls without using heavy metals- the photosplicing approach. European Journal of Medicinal Chemistry. (2018). Available from: [Link]
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The Heck Reaction of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde with Alkenes: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of the Heck Reaction in Modern Drug Discovery
The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has revolutionized the synthesis of complex organic molecules, finding widespread application in the production of pharmaceuticals, natural products, and fine chemicals.[2] The reaction's tolerance of a wide range of functional groups and its general reliability make it an indispensable tool for medicinal chemists and drug development professionals.
This application note provides a detailed technical guide to the Heck reaction of a particularly valuable building block: 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde. The pyrrole-2-carbaldehyde moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities. By coupling this versatile scaffold with various alkenes via the Heck reaction, researchers can rapidly generate libraries of novel compounds for drug discovery programs.
This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into experimental design and optimization, empowering researchers to confidently apply this methodology in their synthetic endeavors.
Mechanistic Insights: Understanding the "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Heck reaction. The catalytic cycle, which involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states, can be broadly divided into four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and is generally faster for aryl iodides compared to bromides or chlorides.[4] The electron-withdrawing nature of the pyrrole-2-carbaldehyde group can influence the rate of this step.
-
Migratory Insertion (Carbopalladation): The alkene substrate then coordinates to the resulting arylpalladium(II) complex. This is followed by the insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond. The regioselectivity of this step is influenced by both steric and electronic factors. For terminal alkenes, the aryl group typically adds to the less substituted carbon.[5]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is then eliminated. This step is crucial for the formation of the desired substituted alkene product and typically proceeds in a syn-periplanar fashion, leading to the formation of a hydridopalladium(II) complex. This step is often irreversible and dictates the stereochemistry of the final product, generally favoring the formation of the E-isomer (trans).[5]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX (in this case, HI) from the hydridopalladium(II) complex, which is neutralized by the base present in the reaction mixture. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
The choice of ligands, bases, and solvents plays a critical role in modulating the efficiency and selectivity of each of these steps. For instance, phosphine ligands are commonly employed to stabilize the palladium catalyst and influence its reactivity.[6] The base is essential for neutralizing the hydrogen halide produced and for regenerating the active catalyst.[2]
Visualizing the Catalytic Cycle
Caption: A typical experimental workflow for the Heck reaction.
Step-by-Step Protocol:
-
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., DMF, 5 mL) via a syringe.
-
Add the alkene (1.2 mmol, 1.2 equiv) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Dilute the filtrate with an organic solvent such as ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides a hypothetical summary of expected results for the Heck reaction of this compound with various alkenes under different conditions. These are illustrative examples, and actual results may vary.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 85 |
| 2 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | MeCN | 80 | 18 | 78 |
| 3 | Butyl Acrylate | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | DIPEA | Toluene | 110 | 10 | 92 |
| 4 | Styrene | Pd(OAc)₂ (2) | None | Et₃N | DMF | 100 | 24 | 45 |
Field-Proven Insights and Troubleshooting:
-
Catalyst and Ligand Choice: For aryl iodides, a simple Pd(OAc)₂ catalyst is often sufficient. The choice of phosphine ligand can significantly impact the reaction rate and stability of the catalyst. Bulky, electron-rich phosphines like P(o-tol)₃ often give good results. In some cases, particularly with challenging substrates, more sophisticated ligands may be required. [7]Running the reaction without a ligand (Entry 4) can lead to lower yields due to catalyst decomposition.
-
Base Selection: Both organic (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, NaOAc) can be effective. The choice of base can influence the reaction rate and may need to be optimized for a specific substrate combination.
-
Solvent Considerations: Polar aprotic solvents like DMF and MeCN are commonly used and generally provide good results. It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.
-
Reaction Temperature: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to side reactions and catalyst decomposition. A temperature range of 80-120 °C is a good starting point for optimization.
-
Troubleshooting Poor Yields: If the reaction is sluggish or gives low yields, consider the following:
-
Ensure all reagents and solvents are of high purity and anhydrous.
-
Increase the catalyst or ligand loading slightly.
-
Screen different ligands, bases, and solvents.
-
Increase the reaction temperature, but monitor for decomposition.
-
Ensure the reaction is maintained under a strictly inert atmosphere.
-
Conclusion
The Heck reaction of this compound provides a powerful and versatile method for the synthesis of a diverse range of substituted pyrrole derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel molecules with significant potential for applications in drug discovery and development. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this important synthetic transformation.
References
[6]Organic Chemistry Portal. Heck Reaction. [Link] [5]Chemistry LibreTexts. Heck Reaction. [Link] [3]The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 2023. [Link] [8]The Intramolecular Heck Reaction. Macmillan Group Meeting, 2004. [Link] [1]Wikipedia. Heck reaction. [Link] [4]Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Scholar.uwindsor.ca. [Link] [9]Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. RSC Publishing, 2025. [Link] [10]CHAPTER 11: Heck Reactions. The Royal Society of Chemistry, 2022. [Link] [2]HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie, 2009. [Link] [11]ChemInform Abstract: Iodine Catalyzed Four-Component Reaction: A Straightforward One-Pot Synthesis of Functionalized Pyrroles under Metal-Free Conditions. ResearchGate, 2025. [Link] [7]Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed, 2022. [Link] Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson, 2022. [Link] [12]Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. PMC, 2017. [Link] [13]The Heck Reaction of Aryl Iodides with Styrenes. ResearchGate. [Link] [14]Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. YouTube, 2025. [Link] [15]Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link] Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. [Link] [16]Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[6][8]iazepine derivatives as potent EGFR/CDK2 inhibitors. PMC, 2022. [Link] [17]Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate, 2021. [Link]
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Application Note & Protocol: Buchwald-Hartwig Amination of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Introduction and Scope
The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl amines are privileged structures found in countless pharmaceuticals, agrochemicals, and functional materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing these bonds.[1][2][3] It offers significant advantages over classical methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by providing milder reaction conditions, broader substrate scope, and superior functional group tolerance.[2][3]
This document provides a detailed technical guide for the Buchwald-Hartwig amination of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde, a substrate featuring a highly reactive aryl iodide and a potentially sensitive aldehyde functional group.[4] The pyrrole-2-carbaldehyde moiety is a key building block in the synthesis of various biologically active compounds.[5][6][7][8] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and practical advice for successful execution.
Reaction Mechanism and Selection of Key Parameters
A successful Buchwald-Hartwig amination hinges on the careful selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent. Understanding the catalytic cycle is essential for rationalizing these choices.
The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][2][9][10][11]
-
Oxidative Addition: The active Pd(0) catalyst adds across the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[11] Aryl iodides are typically the most reactive aryl halides for this step.[4]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[10]
-
Reductive Elimination: The C–N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2][9]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Rationale for Component Selection
-
Palladium Precatalyst: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are often preferred.[10] These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ upon exposure to the base.[4] For this protocol, we select a G3 (third-generation) Buchwald precatalyst, which incorporates a bulky biaryl phosphine ligand and offers high reactivity and reliability.
-
Ligand: The ligand is arguably the most critical component, stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[2] Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or SPhos, have proven exceptionally effective for a wide range of substrates.[1][2] For the coupling of an aryl iodide, a ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) provides the necessary steric bulk and electron-donating character to promote efficient catalysis.
-
Base: The base's primary role is to deprotonate the amine, forming the palladium-amido complex.[10][12][13] Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOt-Bu) are highly effective and widely used.[4] While the aldehyde in the substrate is base-sensitive, the reaction is typically run under anhydrous conditions where competing reactions like aldol condensation are minimized. For substrates with more sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, particularly with aryl iodides.[4][14]
-
Solvent: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are excellent choices as they effectively dissolve the reactants and do not interfere with the catalytic cycle.[10][15][16] Toluene is often favored for reactions involving aryl iodides to minimize the solubility of iodide salts, which can sometimes inhibit the catalyst.[15] All solvents must be rigorously dried and degassed to prevent catalyst deactivation.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine as a representative secondary amine. The principles can be readily adapted for other primary or secondary amines.
Materials and Equipment
-
Reactants:
-
This compound (MW: 297.09 g/mol )[17]
-
Morpholine (MW: 87.12 g/mol ), freshly distilled
-
XPhos Pd G3 (MW: 841.06 g/mol )
-
Sodium tert-butoxide (NaOt-Bu) (MW: 96.10 g/mol )
-
-
Solvent: Anhydrous toluene (from a solvent purification system or freshly distilled)
-
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Glovebox or Schlenk line for inert atmosphere operations
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware for workup and purification
-
TLC plates (silica gel) and column chromatography setup
-
Reagent Stoichiometry
The following table outlines the quantities for a typical 1.0 mmol scale reaction.
| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 297.09 | 297 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 | 1.2 | 1.2 |
| XPhos Pd G3 | 841.06 | 16.8 | 0.02 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - | - |
Step-by-Step Procedure
Safety Note: Palladium catalysts and phosphine ligands should be handled in an inert atmosphere as they can be air-sensitive.[18] Sodium tert-butoxide is a strong, corrosive base; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]
Figure 2: Experimental workflow from setup to product characterization.
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (297 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos Pd G3 (16.8 mg, 0.02 mmol).
-
Rationale: Adding the solids first is convenient and safe. The precatalyst is added alongside the reactants, as it is activated by the base upon heating.[4]
-
Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Using a syringe, add anhydrous toluene (5 mL) to the flask.
-
Add morpholine (105 mg, 0.104 mL, 1.2 mmol) via syringe.
-
Rationale: The solvent and liquid amine are added after establishing the inert atmosphere to prevent degradation of the catalyst and base.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Rationale: Heating is required to overcome the activation energy for the catalytic cycle. Vigorous stirring ensures homogeneity in the heterogeneous mixture.
-
-
Workup and Isolation:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, 1-(4-(morpholin-4-yl)phenyl)-1H-pyrrole-2-carbaldehyde.
-
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen/moisture contamination.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly purified solvents and reagents.
-
-
Hydrodehalogenation (Loss of Iodine):
-
Cause: A common side reaction where the aryl iodide is reduced to an arene. It can be promoted by moisture.
-
Solution: Ensure anhydrous conditions. Sometimes, adjusting the ligand or base can mitigate this issue.
-
-
Inhibition by Iodide:
Conclusion
The Buchwald-Hartwig amination provides a highly efficient and reliable method for the synthesis of N-arylated pyrroles from this compound. The judicious selection of a modern palladium precatalyst, a bulky biaryl phosphine ligand, a strong alkoxide base, and an anhydrous aprotic solvent is critical for success. This protocol offers a robust and scalable procedure for accessing valuable chemical intermediates for pharmaceutical and materials science research.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Samec, J. S. M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2002). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Pharmaceutical Roundtable Reagent Guides. [Link]
-
ResearchGate. (2024). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
Czichy, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2002). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]
-
Pearson Channels. Buchwald-Hartwig Amination Reaction. [Link]
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SIFCO ASC. SAFETY DATA SHEET PALLADIUM. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]
-
ResearchGate. (2024). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
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University of Wisconsin-Madison Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. [Link]
- Google Patents. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
The Royal Society of Chemistry. (2016). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. [Link]
-
ResearchGate. (2010). Multicomponent reactions for the synthesis of pyrroles. [Link]
-
ACG Publications. (2024). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. [Link]
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Application Notes & Protocols: Strategic Synthesis of Biaryl Compounds from 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde as a key building block. Biaryl motifs are privileged structures in numerous clinically successful drugs and advanced materials.[1][2][3] This document focuses on palladium-catalyzed cross-coupling reactions, which are among the most robust and versatile methods for constructing C-C bonds.[4] We will delve into the mechanistic underpinnings and practical execution of Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, offering field-proven insights to guide experimental design, optimize reaction conditions, and ensure successful synthesis and characterization of the target biaryl compounds.
Introduction: The Significance of Biaryl Scaffolds
Biaryl structures, characterized by two aryl rings linked by a single bond, are fundamental components in a vast array of biologically active molecules and functional organic materials.[1] Their prevalence in pharmaceuticals is particularly noteworthy, with top-selling drugs such as Losartan (antihypertensive), Celecoxib (anti-inflammatory), and Boscalid (fungicide) featuring a biaryl core. The synthetic accessibility of biaryls through methods like the Suzuki-Miyaura coupling facilitates their inclusion in small molecule screening libraries, leading to the frequent emergence of biaryl-containing compounds as potent biological agents.[1]
The starting material, this compound, is a highly versatile substrate for these transformations. The aryl iodide moiety provides a reactive handle for palladium-catalyzed cross-coupling, while the pyrrole-2-carbaldehyde portion offers a site for further chemical modification, enabling the rapid generation of diverse and complex molecular architectures.
Foundational Principle: The Palladium Cross-Coupling Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
The cycle can be generalized into three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in our case, the C-I bond) of the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step in the cycle.[6]
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the Pd(II) complex. This step typically requires activation by a base.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, broad functional group tolerance, and the use of generally stable and low-toxicity organoboron reagents.[6][8]
Causality Behind Component Selection:
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand are common. The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[9]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where it activates the boronic acid.[6]
-
Solvent: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is often used. Water can play a beneficial role in the transmetalation step.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 1-(4'-methyl-[1,1'-biphenyl]-4-yl)-1H-pyrrole-2-carbaldehyde
Materials:
-
This compound (1.0 equiv)
-
p-tolylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 309 mg), p-tolylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl compound.[11][12]
Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 90 | 80-90 |
| 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 75-85 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 88-96[9] |
Alternative Protocols: Stille, Sonogashira, and Heck Couplings
While the Suzuki coupling is often the first choice, other methods offer unique advantages for specific synthetic goals.
Stille Coupling
The Stille coupling utilizes organostannanes as coupling partners.[7] It is highly tolerant of a wide variety of functional groups, but a significant drawback is the toxicity and difficulty in removing tin byproducts.[13]
Key Features:
-
Coupling Partner: Aryl- or vinylstannanes (e.g., tributyl(phenyl)stannane).
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective.
-
Conditions: Typically performed under anhydrous and anaerobic conditions in solvents like THF or DMF.[14] Often does not require a base.[15]
Sonogashira Coupling
This reaction is the premier method for coupling aryl halides with terminal alkynes, forming C(sp²)-C(sp) bonds.[16][17] The resulting aryl alkynes are versatile intermediates for further transformations.
Key Features:
-
Coupling Partner: A terminal alkyne (e.g., phenylacetylene).
-
Catalyst System: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) in combination with a copper(I) co-catalyst (e.g., CuI).[14][16]
-
Base: An amine base, such as triethylamine or diisopropylamine, is required, often serving as the solvent as well.[17]
-
Conditions: The reaction is typically run at room temperature to moderate heat under an inert atmosphere.[16]
Caption: A streamlined workflow for performing a Sonogashira coupling experiment.
Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[5] While not forming a direct biaryl bond in the traditional sense, it is a powerful C-C bond-forming reaction that can generate important precursors.[18][19]
Key Features:
-
Coupling Partner: An alkene (e.g., styrene, butyl acrylate).
-
Catalyst: Pd(OAc)₂ is a common choice.
-
Base: An organic base like triethylamine or an inorganic base like K₂CO₃ is needed to neutralize the HX generated.[5]
-
Conditions: Often requires higher temperatures (80-140 °C) in polar aprotic solvents like DMF or NMP.[20]
Product Characterization
Unequivocal characterization of the synthesized biaryl compounds is essential. A combination of spectroscopic methods should be employed:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, connectivity, and purity of the compound. The appearance of new aromatic signals and the disappearance of the starting material signals confirm the transformation.[2][21]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the aldehyde carbonyl stretch (~1670 cm⁻¹).
References
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
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MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
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ACS Publications. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. ACS Combinatorial Science. Retrieved from [Link]
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NIH. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC. Retrieved from [Link]
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MDPI. (2025). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
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ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN.... Retrieved from [Link]
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ResearchGate. (n.d.). Stille coupling of aryl iodides with vinylstannanes. Retrieved from [Link]
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RSC Publishing. (n.d.). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics. Retrieved from [Link]
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MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
RSC Publishing. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ACS Publications. (2026). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. Retrieved from [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
RSC Publishing. (2024). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(I) catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
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ACS Publications. (n.d.). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira reaction between aryl iodides and terminal alkynes in.... Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Retrieved from [Link]
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Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]
-
ResearchGate. (2025). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our.... Retrieved from [Link]
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Application Note: 1-(4-Iodophenyl)-1H-pyrrole-2-carbaldehyde as a Key Intermediate in the Synthesis of Pyrrole-Based Kinase Inhibitors
Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, nitrogen-containing heterocyclic compounds, particularly those featuring a pyrrole scaffold, have emerged as "privileged structures" due to their ability to mimic the adenine hinge-binding region of ATP.[1][2] This application note provides a detailed guide on the strategic use of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde, a versatile and powerful building block for the synthesis of diverse and potent kinase inhibitors. We will explore its application in constructing advanced scaffolds such as pyrrolo[2,1-f][3][4][5]triazines and pyrrolo[2,3-d]pyrimidines, and detail protocols for key synthetic transformations that enable extensive structure-activity relationship (SAR) studies.
The Strategic Value of the this compound Scaffold
The utility of this compound in medicinal chemistry stems from its three distinct functional components, each offering a handle for specific and orthogonal chemical modifications. This modularity allows for the systematic exploration of chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
The Pyrrole Core: The 1H-pyrrole ring serves as the foundational anchor of the molecule. It is an aromatic heterocycle that acts as a bioisostere of other purine systems, capable of forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[6][7]
-
The 2-Carbaldehyde Group: This aldehyde functionality is a versatile electrophile, primarily used as a linchpin for cyclization and condensation reactions. It enables the construction of fused heterocyclic systems, such as pyrrolotriazines and pyrrolopyrimidines, which are prevalent in numerous clinically evaluated kinase inhibitors.[3][8][9]
-
The 4-Iodophenyl Moiety: The aryl iodide is an exceptionally valuable functional group for modern synthetic chemistry. It is a prime substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[10][11] This allows for the late-stage introduction of a wide array of aryl, heteroaryl, or alkyl groups, providing a powerful tool for probing the solvent-exposed regions of the kinase active site and optimizing drug-like properties.
Application: Synthesis of Pyrrolo[2,1-f][3][4][5]triazine Inhibitors
The pyrrolo[2,1-f][3][4][5]triazine scaffold has been successfully employed to develop potent inhibitors of several kinases, including p38α MAP kinase and VEGFR-2.[3][8] The synthesis of this fused system relies on a key condensation-cyclization reaction starting from this compound.
The general workflow involves the reaction of the aldehyde with a substituted hydrazine to form a hydrazone, which then undergoes an intramolecular cyclization to yield the desired pyrrolotriazine core. The 4-iodophenyl group remains intact for subsequent diversification.
Protocol 1: Synthesis of the 4-(4-Iodophenyl)pyrrolo[2,1-f][3][4][5]triazine Core
This protocol describes a representative procedure for the construction of the core heterocyclic system.
Materials:
-
This compound
-
Amino-guanidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware
Procedure:
-
To a solution of this compound (1.0 equiv) in DMF, add amino-guanidine hydrochloride (1.2 equiv) and potassium carbonate (2.5 equiv).
-
Stir the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: The elevated temperature is necessary to drive the condensation and subsequent intramolecular cyclization. K₂CO₃ acts as a base to neutralize the HCl salt of the reagent and facilitate the reaction.
-
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure 4-(4-iodophenyl)pyrrolo[2,1-f][3][4][5]triazin-4-amine.
Self-Validation:
-
TLC Monitoring: The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity before proceeding to the next step.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Library Generation
The true power of the 4-iodophenyl group is realized in the diversification step. The Suzuki-Miyaura coupling is a robust and highly reliable method for forming C-C bonds, making it ideal for generating libraries of analogs for SAR studies.[11][12]
Materials:
-
Pyrrole-based aryl iodide (e.g., the product from Protocol 1) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O)
-
Schlenk tube or microwave vial, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the pyrrole-based aryl iodide (1.0 equiv), the desired boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Causality Note: This degassing step is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), quenching the catalytic cycle and leading to failed or low-yield reactions.
-
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor analog.
Self-Validation:
-
LC-MS Monitoring: This is the preferred method to track the consumption of the aryl iodide and the formation of the higher molecular weight coupled product.
-
NMR Analysis: In the ¹H NMR of the product, the disappearance of the complex splitting pattern of the iodophenyl ring and the appearance of new aromatic signals corresponding to the coupled boronic acid fragment confirms a successful reaction.
Data Presentation: Inhibitory Activity of Derived Compounds
The versatility of the this compound scaffold has led to the discovery of inhibitors against a range of kinases. The table below summarizes representative data from public literature for compounds built upon this or closely related pyrrole frameworks.
| Scaffold Type | Kinase Target | Example Compound | IC₅₀ (nM) | Reference |
| Pyrrolo[2,1-f][3][4][5]triazine | p38α MAP Kinase | Compound 18 | 1 | [3] |
| Pyrrolo[2,1-f][3][4][5]triazine | VEGFR-2 | Compound 37 | < 10 | [8] |
| Pyrrolo[2,3-d]pyrimidine | Lck | Compound 12d | < 10 | [4] |
| Pyrrolo[2,3-d]pyrimidine | EGFR (T790M) | Compound 12i | 0.21 | [13] |
| Pyrrolo[2,3-d]pyrimidine | Akt | AZD5363 | ~3 | [14] |
Conclusion
This compound stands out as a strategically designed and highly effective starting material for the synthesis of kinase inhibitors. Its inherent modularity, with distinct handles for core formation and late-stage diversification, provides an efficient pathway for medicinal chemists to generate extensive compound libraries. The robust and well-established protocols for cyclization and cross-coupling reactions described herein empower researchers to rapidly conduct SAR studies, ultimately accelerating the discovery of novel and selective kinase inhibitors for therapeutic development.
References
-
Title: Synthesis and SAR of new pyrrolo[2,1-f][3][4][5]triazines as potent p38 alpha MAP kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2008. URL: [Link]
-
Title: Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Source: Bioorganic & Medicinal Chemistry Letters, 2010. URL: [Link]
-
Title: Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][4][5]triazine-based VEGFR-2 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2008. URL: [Link]
-
Title: Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Source: Metallurgical and Materials Engineering. URL: [Link]
- Title: Pyrrolotriazine kinase inhibitors.
-
Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Source: European Journal of Medicinal Chemistry, 2021. URL: [Link]
-
Title: Bioactive pyrrole-based compounds with target selectivity. Source: RSC Medicinal Chemistry, 2021. URL: [Link]
-
Title: A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Source: RSC Advances, 2022. URL: [Link]
-
Title: General synthetic routes of 7H-pyrrolo[2,3-d]pyrimidine derivatives. Source: ResearchGate, 2020. URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry, 2020. URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: SciSpace, 2020. URL: [Link]
-
Title: Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Source: Journal of Medicinal Chemistry, 2013. URL: [Link]
-
Title: Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. Source: ChemMedChem, 2024. URL: [Link]
-
Title: Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Source: Molecules, 2023. URL: [Link]
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Application Notes & Protocols for the Synthesis of Novel Anticancer Agents from 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with significant pharmacological effects.[1][2] Its presence in both natural products and synthetic drugs underscores its versatility as a pharmacophore.[3] In oncology, functionalized pyrrole scaffolds are particularly prominent, serving as key chemotypes for designing agents that target various cellular pathways implicated in cancer, such as protein kinases.[4] Marketed drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, validate the clinical success of this scaffold.[4]
This guide focuses on a highly strategic starting material: 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde . This molecule is an ideal platform for generating diverse libraries of potential anticancer agents due to its two distinct, orthogonally reactive functional groups:
-
The Aryl Iodide: A prime "handle" for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of aryl, heteroaryl, or alkynyl substituents. This enables fine-tuning of the molecule's steric and electronic properties to optimize biological activity.
-
The Aldehyde: A versatile electrophilic center that can be readily converted into various other functional groups, such as imines (Schiff bases), amines (via reductive amination), or extended carbon chains, providing another axis for structural diversification and interaction with biological targets.
This document provides a detailed exploration of synthetic strategies, step-by-step protocols, and the underlying rationale for developing novel anticancer derivatives from this promising precursor.
Core Synthetic Strategy: A Modular Approach
The synthetic approach is designed to be modular, allowing researchers to combine different reactions to create a large and diverse compound library. The primary transformations focus on palladium-catalyzed C-C bond formation at the iodophenyl moiety, followed by derivatization of the pyrrole-2-carbaldehyde group.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 equiv.). The choice of catalyst and ligand is critical; for nitrogen-containing heterocycles, systems like Pd₂(dba)₃ with XPhos or pre-catalysts like XPhos Pd G2 can also be highly effective. [5]3. Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is crucial to prevent catalyst degradation and minimize homocoupling of the boronic acid. [5]4. Solvent Addition: Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; catalyst deactivation. | Increase temperature, screen different catalyst/ligand systems (e.g., Pd(PPh₃)₄), or use a stronger base like K₃PO₄. [5] |
| Debromination/Deiodination | Presence of water or protic impurities. | Ensure all reagents and solvents are dry and the inert atmosphere is strictly maintained. |
| Homocoupling of Boronic Acid | Presence of oxygen; non-optimal catalyst choice. | Thoroughly degas solvents; screen different palladium catalysts. |
Application Protocol 2: Sonogashira Cross-Coupling
Principle and Rationale
The Sonogashira coupling provides a direct and efficient route to synthesize aryl-alkynes, which are important structural motifs in many biologically active compounds. [6][7]This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. [8]This method is chosen to introduce a rigid, linear alkyne linker, which can probe deep binding pockets in biological targets and serve as a handle for further "click" chemistry modifications. Recent protocols have also been developed under milder, copper-free, and even aqueous conditions. [9][10]
Detailed Experimental Protocol
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and Copper(I) iodide (CuI, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by cycling between vacuum and argon three times.
-
Solvent and Reagent Addition: Add degassed triethylamine (TEA) and a co-solvent like tetrahydrofuran (THF). Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) as needed.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate).
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. The appearance of a characteristic alkyne stretch in the IR spectrum (~2100-2260 cm⁻¹) is also indicative.
Application Protocol 3: Derivatization via Schiff Base Formation
Principle and Rationale
The aldehyde at the C2 position of the pyrrole ring is a convenient point for derivatization. Condensation with primary amines or hydrazines to form Schiff bases (imines) or hydrazones, respectively, is a simple and high-yielding reaction. This transformation introduces a C=N double bond and allows for the incorporation of diverse R-groups, which can significantly alter the compound's polarity, hydrogen bonding capability, and overall shape, often leading to enhanced anticancer activity. [11]
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized pyrrole derivative (from Protocol 1 or 2) (1.0 equiv.) in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add the desired primary amine or hydrazine derivative (1.1 equiv.).
-
Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or reflux for 2-8 hours. The formation of a precipitate often indicates product formation.
-
Monitoring: Monitor the disappearance of the aldehyde starting material by TLC.
-
Isolation: If a precipitate forms, collect the product by vacuum filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.
-
Characterization: Confirm the structure by NMR and MS. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new imine proton signal (~8-9 ppm) in the ¹H NMR spectrum are key indicators.
Biological Evaluation and Structure-Activity Relationships (SAR)
Once synthesized, the novel derivatives should be evaluated for their anticancer potential.
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
A standard initial screening method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. [12]This assay can be performed on a panel of human cancer cell lines to determine the compound's potency (IC₅₀ value) and selectivity. [11][13] Structure-Activity Relationship (SAR) Insights:
-
Substituents on the Phenyl Ring: Studies have shown that the introduction of electron-donating groups (e.g., methoxy) at the 4-position of the coupled phenyl ring can increase anticancer activity. [13]* Nature of the Coupled Group: Comparing aryl, heteroaryl, and alkynyl derivatives will reveal which structural class is most promising.
-
Derivatization of the Aldehyde: Converting the aldehyde to various Schiff bases can modulate activity. For instance, introducing further heterocyclic rings (e.g., oxadiazole) via this position has been shown to yield potent agents. [11] By systematically varying the substituents at both the C4-phenyl and C2-aldehyde positions and correlating these changes with biological activity, a robust SAR can be developed to guide the design of next-generation anticancer agents. [1]
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Gulea, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Retrieved from [Link]
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Zhou, H., et al. (2011). A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Organic Chemistry Portal. Retrieved from [Link]
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Xu, S., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Raimondi, M.V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Li, W., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. Retrieved from [Link]
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Abbiati, G., et al. (2004). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]
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Watanabe, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Retrieved from [Link]
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Raimondi, M.V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed. Retrieved from [Link]
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Taha, M., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
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Sobecka, M., et al. (2021). Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production. Organic Letters. Retrieved from [Link]
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Wu, A., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Retrieved from [Link]
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Li, J., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Research Square. Retrieved from [Link]
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Li, J., et al. (2015). Synthesis of Tetrasubstituted Pyrroles from Homopropargylic Amines via a Sonogashira Coupling/Intramolecular Hydroamination/Oxidation Sequence. Advanced Synthesis & Catalysis. Retrieved from [Link]
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Boruah, R.C., et al. (2015). Palladium‐Catalyzed One‐Pot Sonogashira Coupling, exo‐dig Cyclization and Hydride Transfer Reaction: Synthesis of Pyridine‐Substituted Pyrroles. Advanced Synthesis & Catalysis. Retrieved from [Link]
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Fleck, C., et al. (2010). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-formyl pyrrole. Retrieved from [Link]
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Szostak, M., et al. (2017). Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage. Organic Letters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrole-2-carboxaldehyde. PubChem. Retrieved from [Link]
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Li, J., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design. Retrieved from [Link]
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Wu, A., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters. Retrieved from [Link]
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Kumar, A., et al. (2023). Scheme 1: Various synthestic protocols for the synthesis of pyrroles. ResearchGate. Retrieved from [Link]
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Hsieh, P.-C., et al. (2018). One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Bentham Science. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Retrieved from [Link]
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Szychowska, K., et al. (2024). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Retrieved from [Link]
-
Manimaran, K., et al. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. Apoptosis. Retrieved from [Link]
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Desai, N.C., et al. (2016). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Ghattas, M.A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Retrieved from [Link]
-
Wölfling, J., et al. (2020). Pd-catalyzed Suzuki-Miyaura couplings and evaluation of 13α-estrone derivatives as potential anticancer agents. Steroids. Retrieved from [Link]
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Al-Ostoot, F.H., et al. (2024). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Medicinal Chemistry. Retrieved from [Link]
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Li, Y., et al. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
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Kumar, D., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Pharmacy Research. Retrieved from [Link]
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El-Hiti, G.A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-.... ORCA - Cardiff University. Retrieved from [Link]
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Messa, R., et al. (2017). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. Retrieved from [Link]
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Application Notes and Protocols: 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Advanced Materials
1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde is a bifunctional organic molecule poised for significant applications in materials science. Its structure combines a reactive iodophenyl group, ideal for cross-coupling reactions, with a pyrrole-2-carbaldehyde moiety that can participate in various condensation reactions and provides desirable electronic properties. This unique combination makes it a valuable precursor for the synthesis of a new generation of functional organic materials, including conjugated polymers and covalent organic frameworks (COFs), with potential applications in organic electronics, sensing, and catalysis.
The pyrrole ring is an electron-rich five-membered heterocycle that is a fundamental component in numerous biologically active molecules and functional materials.[1] Its incorporation into polymeric structures can enhance charge transport properties, making it a desirable unit for organic semiconductors.[1] The aldehyde functionality offers a reactive handle for post-synthetic modification or for the formation of imine linkages in the construction of COFs. The iodophenyl group is a key feature, enabling the construction of extended π-conjugated systems through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[2][3]
This document provides detailed application notes and protocols for the use of this compound as a building block in the synthesis of advanced functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 261178-18-1 | [4] |
| Molecular Formula | C₁₁H₈INO | [4] |
| Molecular Weight | 297.09 g/mol | [4] |
| Melting Point | 98 °C | [4] |
| Appearance | Not specified (typically a solid) | |
| Solubility | Soluble in common organic solvents such as THF, DMF, and DMSO. |
Application in Conjugated Polymer Synthesis via Sonogashira Cross-Coupling
The presence of the iodo- functionality on the phenyl ring makes this compound an excellent monomer for Sonogashira cross-coupling reactions. This powerful C-C bond-forming reaction allows for the coupling of aryl halides with terminal alkynes, providing a direct route to the synthesis of conjugated polymers with alternating donor-acceptor or all-donor backbones.[3][5] These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6]
A hypothetical copolymerization of this compound with a diethynyl comonomer is presented below. This reaction would yield a conjugated polymer with a backbone featuring alternating pyrrole-phenyl and comonomer units. The electronic properties of the resulting polymer can be tuned by the choice of the comonomer.
Diagram: Sonogashira Polymerization Workflow
Caption: Workflow for the synthesis and characterization of a conjugated polymer.
Protocol: Synthesis of a Poly(pyrrole-phenylene-ethynylene) Derivative
This protocol describes a general procedure for the Sonogashira copolymerization of this compound with 1,4-diethynylbenzene.
Materials:
-
This compound (1.0 mmol, 297.1 mg)
-
1,4-diethynylbenzene (1.0 mmol, 126.2 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Anhydrous Triethylamine (TEA) (5 mL)
-
Methanol
-
Acetone
-
Hexanes
-
Chloroform
-
Schlenk flask and line
-
Standard laboratory glassware
Procedure:
-
To a 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 1,4-diethynylbenzene, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF and anhydrous TEA via syringe.
-
Stir the reaction mixture at 65 °C for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, pour the reaction mixture into a large excess of methanol (e.g., 200 mL) to precipitate the polymer.
-
Filter the crude polymer and wash it with methanol.
-
Purify the polymer by Soxhlet extraction with acetone, hexanes, and finally chloroform to remove oligomers and catalyst residues.
-
The purified polymer is recovered from the chloroform fraction by precipitation into methanol.
-
Filter and dry the final polymer under vacuum at 40 °C overnight.
Expected Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To investigate the optical properties and determine the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and the electrochemical bandgap.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Application in Covalent Organic Framework (COF) Synthesis
The aldehyde functionality of this compound makes it a suitable building block for the synthesis of Covalent Organic Frameworks (COFs) through the formation of imine linkages. COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising for applications in gas storage and separation, catalysis, and sensing.[7]
By reacting this compound with a multitopic amine linker (e.g., a triamine or tetraamine), a 2D or 3D COF can be synthesized. The resulting COF would possess a regular network of pyrrole and phenyl units, and the iodine atoms could serve as sites for post-synthetic modification.
Diagram: COF Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of a COF.
Protocol: Synthesis of a Pyrrole-Based Covalent Organic Framework
This protocol provides a general method for the solvothermal synthesis of a COF from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Materials:
-
This compound (0.3 mmol, 89.1 mg)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.2 mmol, 70.1 mg)
-
Mesitylene (1.5 mL)
-
1,4-Dioxane (1.5 mL)
-
Aqueous acetic acid (6 M, 0.3 mL)
-
Pyrex tube
-
Standard laboratory glassware
Procedure:
-
In a Pyrex tube, add this compound and TAPB.
-
Add mesitylene, 1,4-dioxane, and aqueous acetic acid.
-
Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration and wash with anhydrous acetone.
-
Activate the COF by solvent exchange with fresh anhydrous acetone over 24 hours.
-
Dry the final COF product under high vacuum at 150 °C for 12 hours.
Expected Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of imine linkages.
-
Solid-State ¹³C NMR Spectroscopy: To further verify the structure of the COF.
-
Gas Adsorption-Desorption Isotherms (e.g., N₂ at 77 K): To determine the surface area and porosity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the construction of novel functional materials. Its dual reactivity allows for its incorporation into both linear conjugated polymers and porous crystalline covalent organic frameworks. The protocols outlined in this document provide a starting point for the exploration of new materials with tailored electronic and physical properties. Future research could focus on the synthesis of a wider range of copolymers and COFs, the post-synthetic modification of the iodo-functionality, and the evaluation of these materials in various device applications. The continued development of synthetic methodologies utilizing such bifunctional building blocks will undoubtedly lead to the discovery of next-generation organic materials with enhanced performance.
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-
An overview on covalent organic frameworks: synthetic reactions and miscellaneous applications. Materials & Design. 2021;209:109961.
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This compound. ChemicalBook.
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Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications.
-
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules. 2021;26(7):1938.
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Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters. 2018;20(3):688-691.
-
PYRROLE-2-CARBOXALDEHYDE. Organic Syntheses. 1961;41:86.
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Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid Catalyzed by Microgel Pd-Nanoparticles in Water. Catalysts. 2018;8(10):432.
-
Pyrrole-2-carboxaldehyde 98%. Sigma-Aldrich.
-
Synthesis of Tetrasubstituted Pyrroles from Homopropargylic Amines via a Sonogashira Coupling/Intramolecular Hydroamination/Oxidation Sequence. Advanced Synthesis & Catalysis. 2015;357(13):2795-2802.
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007;107(3):874-922.
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Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal.
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Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
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Synthesis of fluorinated diphenyl-diketopyrrolopyrrole derivatives as new building blocks for conjugated copolymers. Polymer Chemistry. 2014;5(18):5376-5383.
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A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. 2022;54(03):655-657.
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Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
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An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. 2019;24(7):1349.
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1H-Pyrrole-2-carboxaldehyde. NIST WebBook.
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Recent Advances in Sonogashira Reactions. Chemical Society Reviews. 2011;40(10):5049-5066.
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π-Conjugated oligomers and polymers. Universidad Complutense de Madrid.
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2010;15(7):4476-4487.
-
Synthesis of conjugated polymers from xanthene and alkenyl flanked diketopyrrolopyrrole monomers for high-performance electronic applications. Mississippi State University.
-
Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. Polymers. 2021;13(2):236.
-
Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Beilstein Journal of Organic Chemistry. 2021;17:2408-2418.
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Domino Allylic Amination/Sonogashira/Heterocyclization Reactions: Palladium-Catalyzed Three-Component Synthesis of Pyrroles. Chemical Communications. 2010;46(28):5157-5159.
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- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. π-Conjugated oligomers and polymers | HETEROCYCLIC AND MACROMOLECULAR ORGANIC MATERIALS GROUP (MACROMAT) [ucm.es]
- 7. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
purification techniques for derivatives of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Application Notes & Protocols
Topic: High-Fidelity Purification Strategies for 1-(4-Iodophenyl)-1H-pyrrole-2-carbaldehyde and Its Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Molecular Profile: Understanding Your Target
Success in purification begins with a deep understanding of the molecule's physicochemical properties. The parent compound, this compound, possesses a unique electronic and steric profile that dictates its behavior.
-
Polarity and Solubility: This is a moderately polar molecule. The pyrrole nitrogen's lone pair is delocalized within the aromatic system, reducing its basicity. The carbaldehyde group is a polar, hydrogen bond acceptor. The iodophenyl ring is large and lipophilic, but the carbon-iodine bond has some polarity. Consequently, these derivatives are typically soluble in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, with limited solubility in non-polar alkanes (hexanes, heptane) and poor solubility in water.
-
Chemical Stability: The aldehyde functionality can be susceptible to oxidation to a carboxylic acid, especially if left exposed to air for extended periods or in the presence of strong oxidants. While generally stable, the C-I bond can be labile under certain conditions, such as in the presence of transition metal catalysts (e.g., palladium, copper) or strong light, which is a critical consideration if such reagents are used in the synthesis.[1] The pyrrole ring itself is sensitive to strong acids.
Strategic Purification Workflow: A Decision-Making Guide
The choice of a purification strategy is not one-size-fits-all. It depends on the reaction scale, the nature of the impurities (polar, non-polar, ionic), and the desired final purity. The following workflow provides a logical decision path.
Caption: Decision workflow for purifying pyrrole derivatives.
Phase 1: Initial Cleanup via Liquid-Liquid Extraction
Causality: Before attempting more sophisticated purification, it is imperative to remove bulk impurities that can interfere with subsequent steps. Liquid-liquid extraction is a rapid and efficient method to partition the desired compound into an organic phase while removing inorganic salts, water-soluble reagents (e.g., acids, bases), and highly polar byproducts like DMF or DMSO.[2][3][4]
Self-Validating Protocol:
-
Quenching & Dilution: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, DMF), dilute it with a primary extraction solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume 3-5 times that of the reaction solvent is a good starting point.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
Water (2x): To remove the bulk of water-soluble materials.
-
(Optional) Dilute Acid (e.g., 1M HCl): If the reaction involved basic impurities (like unreacted amines), this wash will protonate them, rendering them water-soluble. Note: Use with caution, as the pyrrole ring can be acid-sensitive.
-
(Optional) Dilute Base (e.g., 5% NaHCO₃ solution): To remove acidic impurities.
-
Brine (Saturated NaCl solution, 1x): This wash helps to break up emulsions and removes the majority of dissolved water from the organic layer, reducing the burden on the drying agent.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Expertise: MgSO₄ is a faster and more efficient drying agent but can be slightly acidic, which may not be suitable for highly sensitive compounds. Na₂SO₄ is neutral and a safer choice.
-
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator. Avoid excessive heat (typically < 40°C) to prevent degradation of the aldehyde.
Phase 2: The Workhorse - Flash Column Chromatography
Causality: Flash chromatography is the most common and versatile technique for separating compounds of moderate polarity, like the target derivatives, from impurities with different polarities.[5][6] The separation relies on the differential partitioning of molecules between a stationary phase (typically silica gel) and a mobile phase.
Protocol Development via Thin-Layer Chromatography (TLC):
The key to successful column chromatography is selecting an appropriate solvent system. This is done empirically using TLC.
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM) and spot it onto a silica gel TLC plate.
-
Elution: Develop the plate in a chamber containing a candidate solvent system.
-
Analysis: Visualize the spots (UV light is effective for these aromatic compounds). The goal is to find a solvent system where your desired product has an Rf value of 0.2 - 0.4 .[5] This Rf range provides the optimal balance for good separation without requiring excessive solvent volumes.
| Solvent System (Mobile Phase) | Typical Application / Eluting Power | Notes for Target Compounds |
| Hexanes / Ethyl Acetate | Low to Medium Polarity | The most common starting point. A gradient from 5% to 30% EtOAc in hexanes is often effective. |
| Hexanes / Dichloromethane | Low Polarity | Useful for separating very non-polar impurities. |
| Dichloromethane / Methanol | High Polarity | Used for more polar derivatives. A small amount of MeOH (1-5%) drastically increases polarity. |
| Toluene / Ethyl Acetate | Medium Polarity | Can provide different selectivity compared to hexane-based systems due to π-π interactions with the aromatic solvent. |
Step-by-Step Flash Chromatography Protocol:
Sources
- 1. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 2. US2388475A - Recovery of pyrrole - Google Patents [patents.google.com]
- 3. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction, ensuring high yields and purity. This guide provides in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Suzuki coupling of this compound.
Q1: What is the Suzuki-Miyaura coupling reaction?
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon single bond between an organohalide and an organoboron compound.[1] It is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and broad functional group tolerance. The general reaction involves three key steps in a catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
Q2: What makes this compound a suitable but potentially challenging substrate?
This substrate has several key features:
-
Aryl Iodide: The carbon-iodine bond is highly reactive and readily undergoes the initial, often rate-determining, oxidative addition step with the palladium(0) catalyst. The general reactivity trend for halides is R-I > R-OTf > R-Br >> R-Cl.[1][3]
-
Heteroaromatic System: The pyrrole ring is a common motif in pharmaceuticals. While generally stable, nitrogen-containing heterocycles can sometimes coordinate to the palladium center, potentially affecting catalyst activity.[4]
-
Aldehyde Group: The aldehyde is an electron-withdrawing group that can influence the electronics of the phenyl ring. While often compatible, aldehydes can sometimes coordinate to the catalyst or participate in side reactions under strongly basic or high-temperature conditions.[5][6][7]
Q3: What are the essential components for this reaction?
A successful Suzuki coupling requires the following components:
-
Aryl Halide: this compound.
-
Organoboron Reagent: An aryl, heteroaryl, or vinyl boronic acid or boronic ester.
-
Palladium Catalyst: A source of palladium(0), such as Pd(PPh₃)₄, or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) and a ligand.[8]
-
Ligand: Typically a phosphine-based ligand that stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Essential for activating the boronic acid to facilitate the transmetalation step.[9][10]
-
Solvent: An appropriate solvent or solvent system to dissolve the reactants and facilitate the reaction.
Q4: What are the most common causes of low yield in this specific reaction?
The most frequent issues include catalyst deactivation, inefficient transmetalation, and the occurrence of side reactions such as protodeboronation of the boronic acid, homocoupling, or dehalogenation of the starting material.[3][11] Each of these issues is addressed in the Troubleshooting Guide below.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for effective troubleshooting. The reaction proceeds through a well-defined catalytic cycle.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Potential Cause A: Catalyst Inactivity or Inappropriate Choice
The active Pd(0) species is sensitive to oxygen. Inadequate inert conditions can lead to catalyst deactivation. [11]Furthermore, the choice of catalyst and ligand is critical, especially for heteroaromatic substrates.
Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. [11][12]2. Use High-Purity Catalyst: Use a fresh bottle of the palladium catalyst or one that has been stored properly under an inert atmosphere. Pd(PPh₃)₄ is a common starting point, but can degrade upon exposure to air.
-
Screen Catalysts and Ligands: If Pd(PPh₃)₄ fails, screen a Pd(II) precatalyst (like Pd(OAc)₂ or Pd₂(dba)₃) with a supporting phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often highly effective for challenging substrates. [4][13]
Catalyst System Typical Loading (mol%) Notes Source Pd(PPh₃)₄ 2 - 5 Good starting point, air-sensitive. [8][14] Pd(OAc)₂ + SPhos 1 - 2 Highly active for heteroaryl couplings. [4][13] Pd₂(dba)₃ + XPhos 1 - 2 Broadly applicable, good for sterically hindered substrates. [13] | Pd(dppf)Cl₂ | 3 - 10 | Effective for coupling with pyrrole boronic acids. | [15]|
Potential Cause B: Ineffective Base
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate complex, which is necessary for transmetalation. [9][16][17]The choice of base can dramatically impact the reaction rate and yield.
Solutions:
-
Check Base Quality: Ensure the base is finely powdered and dry. Clumps can lead to poor reproducibility. [11]2. Screen Different Bases: The optimal base depends on the solvent and substrate. Inorganic bases are most common. If one fails, try another with different properties (strength, solubility).
| Base | Strength | Typical Solvent System | Notes | Source |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A very common and effective choice. | [18] |
| Cs₂CO₃ | Strong | Dioxane, DME, Toluene | Higher solubility in organic solvents; can be very effective but is more expensive. | [8] |
| K₃PO₄ | Strong | Dioxane, Toluene | Often used with sterically hindered substrates or aryl chlorides. | [13][14] |
| Na₂CO₃ | Moderate | Dioxane/H₂O, DME/H₂O | A standard, cost-effective option. | [8] |
Potential Cause C: Poor Solvent Choice
The solvent must dissolve the aryl iodide, boronic acid, and catalyst complex to a sufficient degree. Solvent polarity can also influence reaction rates and even selectivity. [19][20][21] Solutions:
-
Ensure Solubility: Visually inspect the reaction mixture. If reactants are not dissolving, a different solvent or higher temperature may be necessary.
-
Screen Solvents: A mixture of an organic solvent with water is often ideal, as water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
| Solvent System | Typical Ratio | Notes | Source |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | A robust, widely used system. | [8][14] |
| Toluene / H₂O | 10:1 | Good for higher temperatures. | [12] |
| DME / H₂O | 3:1 | DME (1,2-dimethoxyethane) is another effective ethereal solvent. | [8] |
| THF / H₂O | 4:1 | Common, but ensure THF is free of peroxides. | [11][12] |
| DMF | Anhydrous or aq. | A polar aprotic solvent that can be effective, but may lead to side reactions at high temperatures. | [12][22] |
Problem 2: Significant Side Product Formation
Q: My reaction consumes the starting material, but the desired product yield is low, and I observe significant impurities. What are these side products and how can I minimize them?
The formation of byproducts is common and understanding their origin is key to suppression.
Side Product A: Homocoupling of the Boronic Acid (R²-R²)
This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species, which can oxidize the boronic acid. [3] Solutions:
-
Rigorous Degassing: As with catalyst deactivation, ensuring a strictly oxygen-free environment is the most effective preventative measure.
-
Use Pd(0) Source Directly: Using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precatalysts that require in-situ reduction.
Side Product B: Protodeboronation (R²-H)
This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by excess water, high temperatures, and the strength of the base. [11][23] Solutions:
-
Use Fresh Boronic Acid: Boronic acids can degrade over time. Use a fresh, high-purity reagent.
-
Switch to a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation and can be used as effective substitutes for boronic acids. [1][11]* Moderate Temperature: Avoid excessive heating. If the reaction is sluggish, it is often better to optimize the catalyst system rather than simply increasing the temperature.
-
Use a Milder Base: If protodeboronation is severe, consider a weaker base like NaHCO₃ or KF.
Side Product C: Dehalogenation of Starting Material (R¹-H)
This involves the reduction of the aryl iodide to an arene. It occurs when the intermediate palladium complex reacts with a hydride source instead of the boronic acid. [3][11]Potential hydride sources include certain solvents (like alcohols if used as the primary solvent) or impurities.
Solutions:
-
Use High-Purity Solvents: Ensure solvents are anhydrous and pure.
-
Optimize Base and Temperature: This side reaction can sometimes be minimized by adjusting the reaction conditions. Ensure efficient transmetalation is occurring so it can outcompete the dehalogenation pathway.
Recommended Experimental Protocol
This section provides a robust starting protocol for the Suzuki coupling of this compound. This protocol should be seen as a starting point for further optimization.
General Protocol for Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (3 mol %)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound and the arylboronic acid.
-
Add the base, K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Argon or N₂). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
This protocol is adapted from general procedures found to be effective for similar substrates. [8][14][15]
References
-
Wikipedia. Suzuki reaction. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. (2025). [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Effect of solvent on the Suzuki cross-coupling. ResearchGate. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. (2017). [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. (2016). [Link]
-
Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. [Link]
-
Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate. (2020). [Link]
-
Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing). [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. ResearchGate. [Link]
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. (2025). [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. (2022). [Link]
-
Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. ResearchGate. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling. Amanote Research. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. NIH. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Beilstein Journal of Organic Chemistry Search Results. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
A Guide for Researchers and Process Chemists
Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of complex molecules using this versatile building block. We will move beyond simple procedural lists to explore the underlying chemical principles governing both success and failure in these transformations, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by researchers. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Question 1: My reaction has stalled, or I'm observing very low conversion of my starting material, this compound. What are the likely causes?
Answer: Low or incomplete conversion is a frequent issue that typically points to problems with the catalyst's activity or stability. The palladium-catalyzed cross-coupling mechanism is a cycle, and any interruption can halt the reaction.[1]
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ. If this reduction is inefficient, the catalytic cycle never begins in earnest.
-
Solution 1 (Recommended): Switch to a modern, air-stable Pd(0) precatalyst, such as a palladacycle (e.g., G3-XPhos) or a Pd₂(dba)₃ complex.[3] These sources provide a more reliable and rapid generation of the active Pd(0) species.
-
Solution 2: If using a Pd(II) source, ensure your phosphine ligand can also act as a reductant, or consider adding a small amount of a reducing agent like hydrazine or DIBAL-H during a pre-activation step before adding your substrates.[3]
-
-
Oxygen Contamination: Pd(0) complexes are sensitive to oxygen, which can oxidize them to inactive Pd(II) species and also promote unwanted side reactions like the homocoupling of boronic acid partners (in Suzuki reactions).[4]
-
Solution: Rigorous degassing of the solvent and reaction vessel is critical. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst and reagents is a suitable alternative for many applications.[3]
-
-
Poor Ligand Choice: The ligand stabilizes the palladium center, preventing aggregation into inactive palladium black, and modulates its reactivity. The this compound substrate is moderately electron-rich.
-
Solution: For Suzuki-Miyaura couplings, electron-rich, sterically hindered phosphine ligands like SPhos, XPhos, or RuPhos are excellent starting points. For Buchwald-Hartwig aminations, biaryl phosphines are also the ligands of choice.[5][6] These ligands promote fast oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2]
-
Question 2: I've isolated my product, but it's contaminated with a significant amount of 1-phenyl-1H-pyrrole-2-carbaldehyde (the dehalogenated byproduct). Why is this happening and how can I prevent it?
Answer: The formation of the hydrodehalogenated product is a classic side reaction known as dehalogenation .[4] It competes directly with the desired cross-coupling pathway and arises after the initial oxidative addition step.
Mechanistic Cause: After the Pd(0) catalyst oxidatively adds to the C-I bond of your substrate, the resulting Aryl-Pd(II)-I complex is formed. Instead of proceeding to transmetalation (the next step in cross-coupling), this complex can react with a hydride source in the mixture. Reductive elimination of Ar-H then yields the dehalogenated byproduct and regenerates the Pd(0) catalyst.[4]
Common Hydride Sources & Solutions:
-
Solvent: Alcoholic solvents (e.g., methanol, isopropanol) or even ethers like THF can be hydride donors, especially at elevated temperatures.[7][8]
-
Solution: Switch to an aprotic solvent that is a poor hydride donor, such as dioxane, toluene, or DMF.
-
-
Base: Amine bases or hydroxides can participate in pathways that generate palladium hydride species.[4]
-
Solution: If using a Suzuki reaction, consider using a non-hydridic base like K₃PO₄ or Cs₂CO₃. These are highly effective and less prone to causing dehalogenation.
-
-
Reagents: Impurities in reagents can sometimes act as hydride sources.
-
Solution: Ensure all reagents, especially the coupling partner (e.g., boronic acid), are of high purity. Recrystallize or purify reagents if their quality is suspect.[3]
-
Question 3: My main byproduct is 1,1'-(biphenyl-4,4'-diyl)bis(1H-pyrrole-2-carbaldehyde). What is this and how do I stop it from forming?
Answer: This is the homocoupling (or Glaser-type coupling) product of your starting material.[9] This side reaction is particularly common with aryl iodides and can occur through several palladium-mediated pathways, often promoted by the presence of Pd(II) species or oxygen.[4]
Mechanistic Cause: Homocoupling of the aryl iodide can occur when two Aryl-Pd(II)-I complexes react with each other or through a disproportionation mechanism, ultimately leading to the formation of an Ar-Ar bond and regenerating Pd(0).
Prevention Strategies:
-
Minimize Pd(II) Concentration: As with preventing reaction stalling, using a Pd(0) precatalyst and ensuring anaerobic conditions can suppress pathways that rely on Pd(II) species.[4]
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).
-
Optimize Ligand and Base: A robust ligand that promotes rapid transmetalation and reductive elimination will ensure the Aryl-Pd(II)-X intermediate is quickly consumed in the productive cycle, minimizing its lifetime and the opportunity to engage in homocoupling pathways.
Visualizing Reaction Pathways
Understanding the desired catalytic cycle in relation to the common side reactions is key to effective troubleshooting.
Caption: Desired catalytic cycle vs. competing side reactions.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 equiv)
-
1,4-Dioxane (anhydrous, sparged with Argon)
-
Deionized Water (sparged with Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, weigh Pd₂(dba)₃ and SPhos. Add a small amount of the sparged dioxane to dissolve the catalyst and ligand.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add sparged 1,4-dioxane and sparged water (typically a 10:1 to 5:1 ratio of dioxane:water) to the Schlenk flask via syringe. The reaction concentration should be approximately 0.1 M.
-
Catalyst Addition: Add the catalyst/ligand solution to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Data Summary Table: Condition Screening
The following table summarizes typical outcomes from screening different reaction parameters for the coupling of this compound with 4-methoxyphenylboronic acid.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (Desired) | Dehalogenation (%) | Homocoupling (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 110 | 45% | ~15% | ~10% |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 75% | <10% | ~5% |
| Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 90 | >90% | <2% | <3% |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 68% | ~10% | ~8% |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thompson, S. K., et al. (2014). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Tetrahedron, 70(17), 2738-2745. [Link]
-
Thompson, S. K., et al. (2014). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. PubMed. [Link]
-
Mako, T. L., & Byers, J. A. (2018). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. PMC. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chen, Y., et al. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
ResearchGate. A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones | Request PDF. [Link]
-
G, S., et al. (2021). Recent advances in the functionalization of formyl and acroleyl appended corroles. Chemical Communications. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
Mason, A. M., et al. (2016). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. [Link]
-
Chen, J., et al. (2007). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
Sci-Hub. A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones. [Link]
-
Sharma, S., & De, S. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
University of Rochester. Cross-Coupling Chemistry. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Wang, C., et al. (2014). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Nature. (2021). Regioirregular Mizoroki-Heck reaction. [Link]
-
ResearchGate. Synthesis of Pyrrole-Annulated Heterocycles through Copper-Catalyzed Site-Selective Dehydrogenative Cross-Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Organic Letters. (2012). Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PMC. (2025). Unprecedented Copper/Iron-Cocatalyzed Homocoupling of Propargyl Ethers to Conjugated Benzofurans. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
PMC. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
-
Szilágyi, A., et al. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones / Tetrahedron, 2007 [sci-hub.box]
- 9. pubs.acs.org [pubs.acs.org]
preventing dehalogenation of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Technical Support Center: 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support hub for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge encountered when working with this versatile building block: unwanted dehalogenation. The lability of the carbon-iodine bond, while key to its reactivity in cross-coupling reactions, can also be a significant liability, leading to the formation of the undesired des-iodo byproduct, 1-phenyl-1H-pyrrole-2-carbaldehyde.
This document provides in-depth, mechanistically grounded troubleshooting advice to help you minimize or eliminate this side reaction, thereby improving yield, simplifying purification, and ensuring the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a lower molecular weight byproduct in my Suzuki-Miyaura coupling reaction. Mass spectrometry suggests it's the dehalogenated starting material. What's happening?
A1: You are likely observing reductive dehalogenation, a common side reaction in palladium-catalyzed cross-couplings. The C-I bond is the most reactive of the aryl halides, making it susceptible to cleavage.[1][2] This can occur through several mechanistic pathways within the catalytic cycle, often involving the formation of a palladium-hydride (Pd-H) species. This Pd-H intermediate can then react with your starting material in a competing pathway to replace the iodine with hydrogen.
Primary Causes:
-
Source of Hydride: The hydride can originate from reagents or solvents in your reaction, such as amine bases, alcohols (especially isopropanol), or even water under certain conditions.[3]
-
Slow Transmetalation/Reductive Elimination: If the desired steps in the catalytic cycle (transmetalation with the boronic acid and subsequent reductive elimination) are slow, the intermediate aryl-palladium(II) complex has a longer lifetime, increasing the probability of intercepting a hydride source.
Q2: Does the choice of palladium catalyst and ligand really matter for preventing dehalogenation?
A2: Absolutely. This is one of the most critical factors. The standard Pd(PPh₃)₄ is often a poor choice when dehalogenation is an issue.[4]
-
Ligand Properties: Bulky, electron-rich phosphine ligands are generally preferred.[1] These ligands accelerate the rate-limiting steps of oxidative addition and, more importantly, reductive elimination.[5] By speeding up the productive catalytic cycle, the lifetime of intermediates that can lead to dehalogenation is minimized.
-
Recommended Ligands: Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos) or other bulky, electron-rich ligands like PCy₃.[1][5] Bidentate ligands such as dppf can also be effective at stabilizing the palladium center and preventing side reactions.[4]
Q3: My compound seems to be degrading even during storage and workup. Is it light-sensitive?
A3: Yes, aryl iodides are known to be sensitive to light.[6][7][8] Exposure to light, particularly UV light, can induce photochemical cleavage of the C-I bond, leading to the formation of an aryl radical.[9][10] This radical can then abstract a hydrogen atom from the solvent or other components in the mixture to form the dehalogenated product.
Storage & Handling Protocol:
-
Storage: Always store this compound in an amber vial or a vial wrapped in aluminum foil.[7][8] Store in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: Set up your reactions in a fume hood with the sash down to minimize ambient light. If possible, wrap the reaction flask in aluminum foil.[7]
-
Workup & Purification: Conduct aqueous workups and column chromatography away from direct sunlight. Use amber glass for separatory funnels and collection flasks if available.
Q4: Can my choice of base and solvent contribute to dehalogenation?
A4: Yes, both play a crucial role.
-
Solvents: Protic solvents (like methanol or ethanol) can be hydrogen atom donors and may facilitate dehalogenation. Some polar aprotic solvents like DMF and dioxane have also been anecdotally linked to higher levels of dehalogenation compared to less polar solvents like toluene.[4] It has been suggested that radicals can form from solvents like DMF or DMSO in the presence of a base, which can promote deiodination.[11]
-
Bases: Strong, hard bases like hydroxides (NaOH, KOH) or alkoxides (NaOtBu) can sometimes promote dehalogenation. Weaker inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often a better choice. The presence of water can also be a factor; minimizing water content has been shown to reduce dehalogenation in some systems.[12]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This section provides a systematic approach to troubleshoot and optimize your reaction to minimize the formation of 1-phenyl-1H-pyrrole-2-carbaldehyde.
Initial Observation: >10% Dehalogenation by LCMS or ¹H NMR
Follow this workflow to diagnose and solve the issue.
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// Edges start -> check_reagents; check_reagents -> optimize_catalyst [label=" If issue persists "]; optimize_catalyst -> optimize_conditions [label=" If issue persists "]; optimize_conditions -> final_check [label=" If issue persists "];
check_reagents -> success [style=dashed, label=" Issue resolved "]; optimize_catalyst -> success [style=dashed, label=" Issue resolved "]; optimize_conditions -> success [style=dashed, label=" Issue resolved "]; final_check -> success [style=dashed, label=" Issue resolved "]; } ondot Troubleshooting Workflow Diagram
Step 1: Verify Reagent Purity & Handling
-
Question: Could my reagents be the source of the problem?
-
Action:
-
Solvent Degassing: Ensure all solvents, including water used in base solutions, are rigorously degassed via sparging with argon or nitrogen for at least 30 minutes. Oxygen can lead to catalyst decomposition and side reactions.[3]
-
Starting Material Integrity: Check the purity of your this compound. Has it been properly stored away from light?[6][13] If in doubt, recrystallize or purify a small amount by column chromatography before use.
-
Boronic Acid Quality: Boronic acids can degrade over time to form boroxines and other impurities. Use fresh, high-purity boronic acid or ester. Protodeboronation (hydrolysis of the boronic acid) can also be a competing reaction.[14]
-
Step 2: Optimize the Catalyst System
-
Question: Is my catalyst/ligand combination suboptimal?
-
Action: Switch from Pd(PPh₃)₄ to a more robust system. Set up a parallel screen to test different conditions.
Protocol: Ligand & Pre-catalyst Screening
-
Setup: In a glovebox, prepare separate reaction vials.
-
Charge Reagents: To each vial, add this compound (1.0 eq), your boronic acid partner (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Add Catalyst:
-
Vial A (Control): Pd(PPh₃)₄ (5 mol%)
-
Vial B: Pd₂(dba)₃ (2.5 mol%) + SPhos (10 mol%)
-
Vial C: Pd₂(dba)₃ (2.5 mol%) + XPhos (10 mol%)
-
Vial D: Pd(dppf)Cl₂ (5 mol%)
-
-
Reaction: Add degassed solvent (e.g., Toluene/H₂O), seal, and run the reactions at your standard temperature (e.g., 80-100 °C).
-
Analysis: After a set time (e.g., 2 hours), take a small aliquot from each, quench, and analyze by LCMS to determine the ratio of desired product to the dehalogenated byproduct.
Data Interpretation Table:
| Catalyst System | Ligand Type | Expected Outcome for Dehalogenation | Rationale |
| Pd(PPh₃)₄ | Standard, less bulky | High | Slower reductive elimination allows for side reactions.[4] |
| Pd₂(dba)₃ / SPhos | Buchwald, bulky, e⁻-rich | Low | Accelerates reductive elimination, outcompeting dehalogenation.[5] |
| Pd₂(dba)₃ / XPhos | Buchwald, bulky, e⁻-rich | Low | Similar mechanism to SPhos, provides a different steric/electronic profile.[5] |
| Pd(dppf)Cl₂ | Bidentate, chelating | Medium-Low | Stabilizes the Pd center, can suppress side pathways.[4] |
Step 3: Modify Reaction Conditions
-
Question: Can I further suppress dehalogenation by changing the solvent, base, or temperature?
-
Action: Using the best catalyst system from Step 2, further optimize the reaction parameters.
-
Solvent Choice: If you are using dioxane or DMF and still see dehalogenation, switch to Toluene .[4] A nonpolar solvent can disfavor some pathways that lead to Pd-H formation.
-
Base Selection: If using a strong base (e.g., NaOH, K-OtBu), switch to a weaker, non-nucleophilic inorganic base. K₃PO₄ or Cs₂CO₃ are excellent choices.
-
Temperature: Lower the reaction temperature. While this may slow the reaction, it will disproportionately slow the dehalogenation side reaction. Try running the reaction at 60-70 °C for a longer period.
-
Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the desired coupling, particularly in Sonogashira or Stille reactions, indirectly minimizing dehalogenation by promoting the productive pathway.
// Node definitions node_pd0 [label="{Pd(0)L₂ | Active Catalyst}", fillcolor="#F1F3F4"]; node_oxidative_add [label="{Ar-Pd(II)-I(L₂) | Oxidative Adduct}", fillcolor="#FBBC05", fontcolor="#202124"]; node_transmetalation [label="{Ar-Pd(II)-R(L₂) | Transmetalation Product}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_product [label="{Ar-R | Desired Product}", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
node_dehalogenation [label="{Ar-H | Dehalogenated Byproduct}", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_pdh [label="{H-Pd(II)-I(L₂) | Hydride Complex}", fillcolor="#EA4335", style="filled,dashed", fontcolor="#FFFFFF"];
// Edge definitions node_pd0 -> node_oxidative_add [label=" Oxidative Addition\n(with Ar-I)"]; node_oxidative_add -> node_transmetalation [label=" Transmetalation\n(with R-B(OH)₂)"]; node_transmetalation -> node_pd0 [label=" Reductive Elimination"]; node_transmetalation -> node_product [style=dashed];
// Dehalogenation pathway node_oxidative_add -> node_pdh [label=" Side Reaction\n(Hydride Source)", color="#EA4335", style=dashed, fontcolor="#EA4335"]; node_pdh -> node_dehalogenation [label=" Reductive Elimination", color="#EA4335", style=dashed, fontcolor="#EA4335"]; } ondot Catalytic Cycle Highlighting the Dehalogenation Pathway
References
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
Dajoemerit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. Available from: [Link]
-
Reddit User Discussion. (2017). significant dehalogenation in stille coupling. r/Chempros. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available from: [Link]
-
Takahashi, M., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. National Institutes of Health. Available from: [Link]
-
Huber, S. M., et al. (2018). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. PMC. Available from: [Link]
-
Scott, D. K., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available from: [Link]
-
Skrydstrup, T., et al. (2022). Visible‐Light Enabled Late‐Stage, Room‐Temperature Aminocarbonylation of Aryl Iodides with Labeled Carbon Monoxide. ResearchGate. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ResearchGate. Available from: [Link]
-
West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. Available from: [Link]
-
MacMillan, D. W. C., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available from: [Link]
-
Alami, M., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. Available from: [Link]
-
Mugesh, G. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Hudson, M. J., et al. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available from: [Link]
-
Various Authors. aryl iodide cross-coupling. ResearchGate. Available from: [Link]
-
Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]
-
Cohen, V. I. (2014). Light-Sensitive Injectable Prescription Drugs. PMC. Available from: [Link]
-
Various Authors. A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. ResearchGate. Available from: [Link]
-
LibreTexts. (2021). Aryl Halides. Chemistry LibreTexts. Available from: [Link]
-
Kappe, C. O., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
Gupton, B. F., et al. (2011). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. Available from: [Link]
-
Li, G., et al. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available from: [Link]
-
Reddit User Discussion. (2023). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available from: [Link]
-
Reusch, W. Alkyl Halide Reactivity. MSU Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]
-
Wang, Z., et al. (2015). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. PMC. Available from: [Link]
-
Various Authors. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available from: [Link]
-
Lelj, F., et al. (2015). Mechanism of thyroxine deiodination by naphthyl-based iodothyronine deiodinase mimics and the halogen bonding role: a DFT investigation. PubMed. Available from: [Link]
-
Olofsson, B. Photochemistry of hypervalent iodine compounds. Patai's Chemistry of Functional Groups. Available from: [Link]
-
Organometallic Chemistry. (2020). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. Available from: [Link]
-
Cohen, V. I. (2022). Light-Sensitive Injectable Prescription Drugs—2022. PMC. Available from: [Link]
-
Ogiwara, Y., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions. SciSpace. Available from: [Link]
-
Ravelli, D., et al. (2022). The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols. Organic Letters. Available from: [Link]
-
Various Authors. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available from: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics [etd.iisc.ac.in]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide expert guidance and troubleshooting for the efficient palladium-catalyzed cross-coupling of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde. Our goal is to equip you with the knowledge to navigate the nuances of this specific transformation, ensuring successful and reproducible outcomes in your synthetic endeavors.
The unique structure of this compound, featuring an aryl iodide, a heteroaromatic pyrrole ring, and a reactive aldehyde functionality, presents both opportunities and challenges in C-C bond formation. This guide provides a structured, question-and-answer-based approach to catalyst selection and reaction optimization for Suzuki-Miyaura, Heck, and Sonogashira couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common issues and questions that may arise during your experiments.
General Considerations
Q1: I'm starting a new coupling reaction with this compound. Which type of coupling reaction (Suzuki, Heck, or Sonogashira) is the best starting point?
A1: The choice of coupling reaction depends on the desired final product.
-
For biaryl synthesis (coupling with a boronic acid or ester): The Suzuki-Miyaura coupling is generally the most robust and versatile choice. It offers a wide range of commercially available boronic acid coupling partners and typically proceeds under relatively mild conditions.
-
For the introduction of an alkene (coupling with an olefin): The Heck reaction is the method of choice.[1][2]
-
For the formation of an aryl-alkyne bond (coupling with a terminal alkyne): The Sonogashira coupling is the premier reaction.[3][4]
Given its broad applicability and tolerance for functional groups, the Suzuki-Miyaura coupling is often the recommended starting point for initial investigations if a biaryl scaffold is the target.
Q2: The aldehyde group in my substrate is a concern. What are the potential side reactions, and should I consider protecting it?
A2: The aldehyde group can indeed be problematic. Potential side reactions include:
-
Aldol condensation: Under basic conditions, the aldehyde can self-condense or react with other carbonyl-containing species.[5]
-
Catalyst inhibition: The lone pair of electrons on the aldehyde oxygen can coordinate to the palladium center, potentially inhibiting catalytic activity.[6][7][8][9]
-
Reduction or oxidation: Depending on the reaction conditions and reagents, the aldehyde could be reduced to an alcohol or oxidized to a carboxylic acid.
Whether to protect the aldehyde depends on the initial results. It is often advisable to first attempt the reaction with the unprotected aldehyde. Many modern catalyst systems exhibit high functional group tolerance.[10] If you observe low yields, significant side product formation, or a complex reaction mixture, protecting the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) is a prudent step.[11] Acetals are generally stable under the basic conditions of most cross-coupling reactions and can be readily deprotected upon completion.[11]
Suzuki-Miyaura Coupling: A Deeper Dive
The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds. The general transformation is as follows:
Caption: General workflow for the Suzuki-Miyaura coupling.
Q3: My Suzuki-Miyaura coupling of this compound is showing low to no yield. What are the first troubleshooting steps?
A3: A systematic approach is crucial for troubleshooting a failed Suzuki coupling.[12] Consider the following:
-
Catalyst and Ligand Choice: This is the most critical factor. For heteroaryl halides, and particularly those with potentially coordinating groups like an aldehyde, the choice of ligand is paramount.[13][14][15]
-
Initial Recommendation: Start with a bulky, electron-rich phosphine ligand such as SPhos or XPhos .[16] These ligands are known to promote the challenging oxidative addition and reductive elimination steps.[16] Buchwald's third-generation precatalysts (e.g., XPhos Pd G3) are often a good choice as they are air- and moisture-stable.
-
Alternative: N-heterocyclic carbene (NHC) ligands can also be very effective, particularly for challenging substrates.
-
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Common Choices: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are good starting points. For more challenging couplings, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) may be required.
-
Consideration for the Aldehyde: A milder base may be necessary to minimize aldol-type side reactions of the aldehyde.
-
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Typical Solvents: A mixture of an organic solvent and water is common for Suzuki couplings. Toluene/water, dioxane/water, or THF/water are frequently used. Anhydrous conditions can also be employed, particularly if protodeboronation is an issue.
-
-
Reaction Temperature: Most Suzuki couplings require heating. A starting temperature of 80-100 °C is typical.
Q4: I am observing significant amounts of a byproduct that appears to be the result of homocoupling of my boronic acid. How can I minimize this?
A4: Homocoupling of the boronic acid is often a sign of catalyst decomposition or the presence of oxygen.
-
Ensure a Thoroughly Inert Atmosphere: De-gas your solvent and reaction mixture rigorously with an inert gas (argon or nitrogen). Use proper Schlenk line or glovebox techniques.
-
Use a Pre-catalyst: Palladium(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient and lead to side reactions. Using a well-defined Pd(0) source or a precatalyst that readily forms the active catalyst can mitigate this.
-
Optimize the Palladium to Ligand Ratio: A 1:1 or 1:2 ratio of palladium to ligand is typical. Excess ligand can sometimes stabilize the catalyst and prevent decomposition.
Q5: I suspect my boronic acid is degrading. What are the signs and how can I address this?
A5: Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, especially with electron-rich or heteroaryl boronic acids.
-
Signs: You will observe the formation of the corresponding arene (R-H) from your boronic acid (R-B(OH)₂).
-
Solutions:
-
Use anhydrous conditions.
-
Employ a milder base, such as potassium fluoride (KF).
-
Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable.
-
Consider using aryltrifluoroborates, which are known to be more robust.[12]
-
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Conditions | Troubleshooting Alternatives |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos or SPhos (1.1-2.2 eq. to Pd) | Other Buchwald ligands, NHC ligands (e.g., IPr) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Cs₂CO₃, KF |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | THF, 2-MeTHF |
| Temperature | 80-100 °C | Room temperature to 120 °C |
Heck Coupling: Forging Alkene Bonds
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.[1][2]
Caption: General workflow for the Heck coupling reaction.
Q6: My Heck reaction is sluggish and gives a mixture of regioisomers. How can I improve the rate and selectivity?
A6: Regioselectivity in the Heck reaction can be a challenge. Here's how to address it:
-
Ligand Choice: The ligand plays a crucial role in controlling the regioselectivity.
-
For terminal alkenes, phosphine ligands like PPh₃ or bidentate phosphines such as dppf are often used.
-
For electron-rich olefins, specific ligand systems may be required to control the regioselectivity of the migratory insertion step.
-
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base like K₂CO₃ is typically used. The choice of base can influence the reaction rate.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly employed.
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.
Q7: I am concerned about the potential for a carbonyl-Heck type reaction involving the aldehyde. Is this a likely side reaction?
A7: While the carbonyl-Heck reaction is a known transformation, it typically requires specific catalyst systems and conditions that are different from a standard Heck reaction with an alkene.[17][18] With a conventional Heck protocol, the reaction with the alkene is significantly more favorable. However, if you observe unexpected ketone byproducts, it's worth investigating this possibility.
Quantitative Data Summary for Heck Coupling
| Parameter | Recommended Starting Conditions | Troubleshooting Alternatives |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | PdCl₂(PPh₃)₂ |
| Ligand | PPh₃ (2-4 eq. to Pd) | dppf, P(o-tol)₃ |
| Base | NEt₃ or K₂CO₃ (1.5-2 equivalents) | Cs₂CO₃ |
| Solvent | DMF or NMP | Acetonitrile, Dioxane |
| Temperature | 100-140 °C | 80-160 °C |
Sonogashira Coupling: Synthesizing Aryl-Alkynes
The Sonogashira coupling provides a direct route to aryl-alkynes from aryl halides and terminal alkynes.[3][4]
Caption: General workflow for the Sonogashira coupling reaction.
Q8: My Sonogashira coupling is not proceeding to completion, and I'm observing Glaser coupling (homocoupling of the alkyne). What should I do?
A8: Glaser coupling is a common side reaction in Sonogashira couplings, often favored by the presence of oxygen.
-
Strictly Anaerobic Conditions: The Sonogashira reaction is highly sensitive to oxygen. Ensure your reaction setup is thoroughly de-gassed and maintained under a positive pressure of an inert gas.
-
Copper(I) Co-catalyst: The copper co-catalyst (typically CuI) is crucial for the catalytic cycle. Ensure you are using a fresh, high-purity source of CuI.
-
Amine Base: A bulky amine base such as diisopropylethylamine (DIPEA) or triethylamine (NEt₃) is commonly used. It acts as both a base and a solvent.
-
Ligand: Phosphine ligands like PPh₃ are standard. For more challenging couplings, more electron-rich and bulky ligands can be beneficial.
Q9: Can I run a copper-free Sonogashira coupling to avoid Glaser coupling?
A9: Yes, copper-free Sonogashira protocols have been developed and can be very effective at minimizing alkyne homocoupling. These reactions often require a different catalyst system, sometimes involving more specialized ligands or palladium sources.
Quantitative Data Summary for Sonogashira Coupling
| Parameter | Recommended Starting Conditions | Troubleshooting Alternatives |
| Palladium Source | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(PPh₃)₄ |
| Copper Source | CuI (1-5 mol%) | Copper-free conditions |
| Ligand | PPh₃ (2-4 eq. to Pd) | Xantphos |
| Base/Solvent | NEt₃ or DIPEA | Piperidine |
| Temperature | Room temperature to 60 °C | Up to 100 °C |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Add the degassed solvent (e.g., toluene/water 10:1, 0.1 M concentration with respect to the aryl iodide).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. oa.tib.eu [oa.tib.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis [organic-chemistry.org]
troubleshooting failed Sonogashira reactions with 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Technical Support Center: Sonogashira Coupling Reactions
Introduction for the Modern Chemist
Welcome to our dedicated troubleshooting resource for the Sonogashira cross-coupling reaction, with a specific focus on the challenging substrate, 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde. As a synthetic chemist, you appreciate that a reaction's success hinges on a nuanced understanding of its mechanism and the interplay of its components. This guide is structured as a series of frequently asked questions that move from foundational issues to complex, substrate-specific problems. My goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to diagnose and resolve issues with scientific rigor.
The Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with aryl or vinyl halides.[1][2] It is renowned for its mild conditions and functional group tolerance, making it invaluable in pharmaceutical and materials science research.[1][2] However, its success is highly dependent on the delicate harmony between two interconnected catalytic cycles: one involving palladium and the other, copper.[3]
Our target molecule, this compound, presents unique challenges. While the aryl iodide is highly reactive, the pyrrole-aldehyde moiety can potentially chelate metal catalysts, leading to catalyst inhibition. This guide will address these specific nuances.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Reaction Initiation Failure
Question: I've assembled my reaction, but after several hours, TLC/LC-MS analysis shows only starting materials. What is the most likely cause?
Answer: This "no-go" scenario almost always points to a fundamental issue with one of the core components: the catalyst system or the reaction environment.
1. Inactive Palladium Catalyst:
-
Causality: The active catalyst is a Palladium(0) species.[3] The common precatalysts, like PdCl₂(PPh₃)₂, are Pd(II) and must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction is typically accomplished by an amine base or phosphine ligands.[1] If this reduction fails, or if the generated Pd(0) is immediately oxidized, the reaction will not start. Oxygen is the primary culprit, rapidly oxidizing Pd(0) to inactive palladium black.
-
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure your solvent and the reaction vessel are thoroughly deoxygenated. The "freeze-pump-thaw" method (3 cycles) is superior to sparging with inert gas for high-boiling solvents like DMF or amines.
-
Reagent Quality: Use a fresh bottle of your palladium precatalyst. Older bottles may have undergone partial decomposition.
-
Ligand Integrity: If you are using phosphine ligands like PPh₃, they can be oxidized to the phosphine oxide. Use fresh, high-purity ligands.
-
2. Compromised Copper Co-catalyst:
-
Causality: The role of the Copper(I) iodide is to form a copper acetylide, which then transmetalates with the palladium complex.[1][3] Cu(I) is easily oxidized to Cu(II), which is ineffective in this catalytic cycle. Old or improperly stored CuI often appears greenish or brown instead of off-white, indicating oxidation.
-
Troubleshooting Protocol:
-
Visual Inspection: Use only pure, white to light tan CuI.
-
Purification: If you suspect your CuI is old, it can be purified by dissolving it in a saturated aqueous KI solution, followed by precipitation with water and washing with water, ethanol, and ether.
-
3. Insufficiently Anhydrous Conditions:
-
Causality: While some modern protocols tolerate water, moisture can hydrolyze reagents and interfere with the base's effectiveness. Ensure your solvent is anhydrous and that all glassware was properly dried.
Category 2: Low Yields and Byproduct Formation
Question: My reaction works, but I get a low yield of the desired product along with a significant amount of a side product that runs at a lower Rf on my TLC plate. What is happening?
Answer: This is a classic symptom of alkyne homocoupling, known as the Glaser coupling.[1][4] This side reaction is also copper-catalyzed and is promoted by the presence of oxygen.
1. Glaser Homocoupling:
-
Causality: Oxygen oxidizes the copper(I) acetylide intermediate, leading to the dimerization of your alkyne. This consumes your alkyne and reduces the yield of the desired cross-coupled product.
-
Troubleshooting Protocol:
-
Enhanced Degassing: This is the most critical step. Re-evaluate your degassing procedure.
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump over the course of the reaction can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol may be necessary.[1][3] These reactions often require more active palladium catalysts, different ligands, or slightly higher temperatures but completely eliminate the Glaser pathway.
-
2. Dehalogenation of the Starting Material:
-
Causality: You may observe the formation of 1-phenyl-1H-pyrrole-2-carbaldehyde (the de-iodinated starting material). This often occurs when the catalytic cycle is stalled after the oxidative addition step. If the transmetalation with the copper acetylide is slow or inhibited, the Ar-Pd-I intermediate can undergo side reactions, including reductive dehalogenation.
-
Troubleshooting Protocol:
-
Check Alkyne/Base Stoichiometry: Ensure you have at least one equivalent of base for each equivalent of terminal alkyne to efficiently generate the acetylide.
-
Increase Copper Catalyst Loading: A slight increase in CuI loading (e.g., from 1 mol% to 5 mol%) can sometimes accelerate the formation of the copper acetylide and the subsequent transmetalation step.
-
Category 3: Substrate-Specific Issues with this compound
Question: I have optimized my conditions and eliminated common issues like Glaser coupling, but my yields are still moderate (~40-50%). Could my specific substrate be the problem?
Answer: Yes, this is a strong possibility. The structure of this compound contains a potential pitfall: an N,O-bidentate chelation site.
-
Causality: Catalyst Sequestration The pyrrole nitrogen and the adjacent aldehyde oxygen can act as a bidentate ligand, chelating to either the palladium or copper catalyst. This forms a stable five-membered ring with the metal center. If this chelation is strong, it can sequester the catalyst, effectively removing it from the productive catalytic cycle and leading to low turnover and incomplete conversion.
-
Troubleshooting Strategies:
-
Change the Ligand: The standard PPh₃ ligand may not be sufficient. A more sterically demanding or electron-rich ligand can alter the coordination sphere of the palladium, potentially disfavoring chelation by your substrate.
-
Modify the Solvent and Base System: The choice of solvent and base can influence non-covalent interactions and the overall polarity of the medium, which can affect the equilibrium of catalyst sequestration.
-
| Parameter | Recommended Screening Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are Pd(0) sources that are often used with custom ligands. |
| Ligand | P(t-Bu)₃, cataCXium® A, SPhos | Bulky, electron-rich ligands that promote faster oxidative addition and reductive elimination.[3] |
| Base | Cs₂CO₃, K₂CO₃, DBU | Switching from an amine base (like TEA or DIPEA) to an inorganic base or a non-coordinating organic base can disrupt the chelation equilibrium. |
| Solvent | Toluene, Dioxane, Acetonitrile | Moving away from highly coordinating solvents like DMF might be beneficial. |
This combination of a more active catalyst system and a different solvent/base environment provides a robust alternative to standard conditions and has a higher probability of success with this challenging substrate.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira coupling. (2024). In Wikipedia. [Link]
-
Tyagi, V., & Ali, F. (2024). Sonogashira Coupling. In Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Shaikh, R. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6996–7017. [Link]
- Li, Y., & Sonogashira, K. (2021). The Sonogashira reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Al-Zoubi, R. M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4553-4573. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 1-(4-Iodophenyl)-1H-pyrrole-2-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the successful and efficient production of your target compounds.
The synthesis of this compound typically involves a two-step process: the N-arylation of pyrrole with a 4-iodophenyl source, followed by formylation of the resulting N-arylpyrrole. While straightforward on a laboratory scale, scaling up this synthesis presents unique challenges that can impact yield, purity, and safety. This guide will provide practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues you may encounter during the scale-up synthesis, offering probable causes and actionable solutions.
Problem 1: Low Yield and Incomplete Conversion in the N-Arylation Step
The N-arylation of pyrrole with an aryl halide is a critical step that can be prone to low yields on a larger scale. This is often attributed to inefficient coupling or side reactions.
Probable Causes:
-
Inefficient Catalyst System: The choice of catalyst and ligand is crucial for a successful C-N cross-coupling reaction. On a larger scale, catalyst deactivation or poor mixing can lead to incomplete conversion.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. Conditions that work on a small scale may not be directly transferable.
-
Poor Quality of Starting Materials: Impurities in pyrrole, the aryl halide, or the solvent can poison the catalyst and lead to side reactions.[1]
Solutions:
-
Catalyst and Ligand Screening: For Ullmann-type couplings, activated copper powder can be an effective and reusable catalyst.[2] For Buchwald-Hartwig aminations, a screening of palladium catalysts and ligands may be necessary to find the optimal combination for your specific substrate.[3][4][5]
-
Optimization of Reaction Parameters:
-
Temperature: While Ullmann reactions often require high temperatures, this can also lead to degradation.[6] Careful temperature control is essential. Buchwald-Hartwig reactions can often be performed under milder conditions.[7]
-
Solvent: The choice of solvent can significantly impact reaction rates and yields.[8] For example, changing from toluene to benzotrifluoride (BTF) has been shown to improve yields in some Buchwald-Hartwig reactions.[8]
-
Base: The strength and solubility of the base are critical. A thorough screening of bases such as K₂CO₃, Cs₂CO₃, or organic bases may be required.
-
-
Starting Material Purity: Ensure all starting materials and solvents are of high purity and anhydrous, as water can negatively impact many coupling reactions.[1]
Problem 2: Poor Regioselectivity and Side Product Formation in the Vilsmeier-Haack Formylation Step
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like N-arylpyrroles.[9][10] However, on a larger scale, controlling the reaction to achieve high regioselectivity and minimize side products can be challenging.
Probable Causes:
-
Incomplete Formation of the Vilsmeier Reagent: The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent is crucial for the success of the formylation.[11]
-
Suboptimal Reaction Temperature: The Vilsmeier-Haack reaction is exothermic.[12] Poor temperature control can lead to the formation of undesired isomers and polymeric byproducts.
-
Steric Hindrance: Bulky substituents on the pyrrole ring can influence the position of formylation.[11]
Solutions:
-
Controlled Reagent Addition: Add POCl₃ to DMF slowly at a low temperature (typically 0-10 °C) to ensure the complete formation of the Vilsmeier reagent and to control the initial exotherm.[11][12]
-
Strict Temperature Control: Maintain a controlled temperature throughout the reaction. While the initial formation of the Vilsmeier reagent requires cooling, the subsequent formylation may require gentle heating to drive the reaction to completion.[11]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and prevent the formation of byproducts.
Problem 3: Product Discoloration, Polymerization, and Over-oxidation
The final product, this compound, can be susceptible to degradation, leading to discoloration and the formation of impurities.
Probable Causes:
-
Prolonged Reaction Times or Elevated Temperatures: Excessive heat can promote polymerization and degradation of the product.[12]
-
Air Oxidation during Workup: Pyrrole-2-carbaldehyde derivatives can be sensitive to air oxidation, especially under non-inert atmospheres, which can lead to the formation of the corresponding carboxylic acid.[12]
-
Harsh Hydrolysis Conditions: The hydrolysis of the iminium salt intermediate is a critical step. Overly acidic or basic conditions can lead to product degradation.[12]
Solutions:
-
Prompt and Efficient Workup: Once the reaction is complete, proceed with the hydrolysis and extraction without delay to minimize the exposure of the product to the reaction medium.[12]
-
Inert Atmosphere: Minimize exposure of the reaction mixture and the isolated product to air. Consider working under an inert atmosphere (e.g., nitrogen or argon) during the final stages of the workup and purification.[12]
-
Mild Workup Conditions: Use a carefully controlled pH during the hydrolysis and extraction steps. Washing the organic extracts with a mild reducing agent solution (e.g., sodium bisulfite) can help to remove any oxidizing species.[12]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with the Vilsmeier-Haack reaction on a large scale?
A1: The Vilsmeier-Haack reaction involves the use of phosphorus oxychloride (POCl₃), which is a highly corrosive and toxic substance.[13][14][15][16] It reacts violently with water, releasing toxic and corrosive fumes of hydrochloric and phosphoric acids.[13][17] Therefore, it is crucial to handle POCl₃ in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all glassware is scrupulously dry. The reaction is also exothermic, so proper temperature control and the availability of an adequate cooling system are essential to prevent runaway reactions.
Q2: How can I improve the purification of this compound at scale?
A2: On a larger scale, traditional column chromatography can be time-consuming and solvent-intensive. Consider the following strategies:
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient method for purification at scale. This may involve screening various solvents and solvent mixtures.
-
Extraction: Optimize the extraction procedure to remove as many impurities as possible before the final purification step. This may include washing with solutions of different pH or with a mild reducing agent.[12]
-
Distillation: If the product is a high-boiling liquid, distillation under reduced pressure may be a viable option.
Q3: Are there alternative, greener methods for the synthesis of pyrrole-2-carbaldehyde derivatives?
A3: Yes, research is ongoing to develop more sustainable synthetic routes. For example, some studies have explored the use of iodine/copper-mediated oxidative annulation to synthesize pyrrole-2-carbaldehyde derivatives, avoiding the use of hazardous oxidants.[18][19] Additionally, the use of greener solvents and catalyst systems is an active area of research in pyrrole synthesis.[20]
Experimental Protocols & Data
Table 1: Typical Reaction Conditions for N-Arylation of Pyrrole
| Method | Catalyst/Reagent | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Ullmann Condensation | CuI or Cu₂O | 1,10-Phenanthroline or DMEDA | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | 100-140 | 60-85 |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, or other biaryl phosphines | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 75-95 |
Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Vilsmeier-Haack Formylation Conditions
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| POCl₃/DMF | Dichloromethane or neat DMF | 0 to 60 | 1-4 | 70-90 |
Yields can be affected by the reactivity of the N-arylpyrrole substrate.
Step-by-Step Protocol: Scale-Up Synthesis of this compound
Step 1: N-Arylation of Pyrrole (Buchwald-Hartwig Approach)
-
To a dry, inerted reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 4-iodoaniline (1.0 eq), pyrrole (1.2 eq), and a suitable phosphine ligand (e.g., XPhos, 0.02 eq).
-
Add anhydrous toluene as the solvent.
-
Sparge the mixture with nitrogen or argon for 30 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq) and the base (e.g., K₃PO₄, 2.0 eq).
-
Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude 1-(4-iodophenyl)-1H-pyrrole by column chromatography or crystallization.
Step 2: Vilsmeier-Haack Formylation
-
In a separate dry, inerted reactor, add anhydrous DMF and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to the DMF while maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
To this mixture, add a solution of 1-(4-iodophenyl)-1H-pyrrole (1.0 eq) in anhydrous DMF dropwise, keeping the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding it to a mixture of ice and a saturated aqueous solution of sodium acetate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by crystallization or column chromatography.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
References
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. Centers for Disease Control and Prevention. Available at: [Link]
-
Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available at: [Link]
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?. Blog. Available at: [Link]
-
Microwave Chemistry. (2008). Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available at: [Link]
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ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
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ResearchGate. (n.d.). Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. Available at: [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]
-
Bentham Science. (2023). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Available at: [Link]
-
Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters. Available at: [Link]
-
NIH. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available at: [Link]
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National Research Council. (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10. The National Academies Press. Available at: [Link]
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Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
ResearchGate. (n.d.). Copper-catalyzed N-arylation of pyrroles: An overview. Available at: [Link]
-
Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Available at: [Link]
-
ResearchGate. (n.d.). Representative examples of pyrrole based pharmaceutical derivatives. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available at: [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. Available at: [Link]
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Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Available at: [Link]
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CABI Digital Library. (n.d.). Synthesis and biological evaluation of some novel pyrrole derivatives. Available at: [Link]
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NJ.gov. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Available at: [Link]
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Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Available at: [Link]
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Available at: [Link]
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Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Pyrroles. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link]
-
Aurigene Pharmaceutical Services. (2020). Iodine catalyzed four-component reaction. Available at: [Link]
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NIH. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Available at: [Link]
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effect of base and solvent on the reactivity of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Technical Support Center: Reactivity of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights into how the choice of base and solvent critically influences the reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Foundational Principles – The Role of Base and Solvent in Cross-Coupling Chemistry
Understanding the specific function of each component in your reaction flask is the first step toward rational optimization and troubleshooting. The reactivity of this compound, an electron-deficient aryl iodide, is highly tunable based on these parameters.
The Critical Function of the Base
In palladium-catalyzed cross-coupling, the base is not merely a spectator or a simple acid scavenger. Its role is mechanistic and multifaceted, directly participating in the catalytic cycle.
-
In Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron species. It coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻). This step is often rate-limiting, and its efficiency depends on the base's strength, solubility, and steric profile. A base that is too weak may not generate the ate complex efficiently, while an overly strong base can promote side reactions like starting material decomposition or catalyst deactivation.
-
In Sonogashira Coupling: The base, typically an amine like triethylamine or diisopropylamine, serves two purposes.[1][2] First, it deprotonates the terminal alkyne to form the reactive copper(I) acetylide. Second, it neutralizes the hydrogen halide (HI) produced during the reaction, preventing the protonation of the amine and maintaining the catalytic cycle's integrity.[2]
-
In Heck Coupling: The base is required to neutralize the hydrogen halide (HX) generated during the β-hydride elimination step, regenerating the active Pd(0) catalyst.[3] The choice of base can influence the reaction rate and, in some cases, the regioselectivity of the olefin insertion.
The Pervasive Influence of the Solvent
The solvent system dictates the solubility of reagents, the stability of catalytic intermediates, and the overall reaction kinetics.
-
Solubility: All components—the aryl iodide substrate, the coupling partner, the base, and the catalyst—must have sufficient solubility at the reaction temperature for the reaction to proceed efficiently. Poor solubility of the base (e.g., K₂CO₃ in pure THF) is a common reason for sluggish reactions.
-
Polarity and Coordination: Polar aprotic solvents like DMF, DMA, or dioxane are often used as they can dissolve a wide range of reagents and stabilize charged intermediates in the catalytic cycle. Protic solvents, especially water, are frequently used as co-solvents in Suzuki reactions. Water can significantly enhance the solubility of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and facilitate the formation of the boronate "ate" complex.[4]
-
Temperature: The solvent's boiling point determines the accessible temperature range for the reaction. While the C-I bond in this compound is highly reactive, allowing for lower reaction temperatures compared to aryl bromides or chlorides, some transformations may still require heating to achieve a reasonable rate.[1]
Section 2: Troubleshooting and FAQ for Common Reactions
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Suzuki-Miyaura Coupling
Q: My Suzuki coupling reaction is slow or stalls before completion. What's the most likely cause related to the base or solvent?
A: This is a classic issue often traced back to the base.
-
Base Strength & Solubility: An inorganic base like potassium carbonate (K₂CO₃) is a common starting point.[5] However, its solubility in purely organic solvents like toluene or dioxane is low. The reaction is happening at the solid-liquid interface, which can be very slow.
-
Troubleshooting Step 1: Add a co-solvent. Introducing 10-25% water to your solvent system (e.g., Dioxane/H₂O 4:1) will dissolve the K₂CO₃, dramatically accelerating the reaction.[4]
-
Troubleshooting Step 2: Switch to a stronger, more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are more basic and often more soluble in organic solvents, which can drive sluggish couplings to completion.[4]
-
Q: I'm observing significant protodeiodination (loss of iodine) and formation of 1-phenyl-1H-pyrrole-2-carbaldehyde as a byproduct. How can I minimize this?
A: Protodeiodination is a common side reaction, especially with electron-rich boronic acids or under harsh conditions.
-
Reduce Basicity: An overly strong base can promote this side reaction. If you are using K₃PO₄ or Cs₂CO₃, consider switching to the milder K₂CO₃ or even sodium bicarbonate (NaHCO₃) for highly activated systems.
-
Lower the Temperature: The C-I bond is the most reactive of the aryl halides.[1] Many Suzuki couplings with aryl iodides can proceed efficiently at temperatures well below 80-90 °C. Try running the reaction at 50-60 °C or even room temperature for extended periods.
-
Ensure an Inert Atmosphere: Oxygen can interfere with the catalytic cycle and promote side reactions. Ensure your solvent is properly degassed and the reaction is run under a positive pressure of nitrogen or argon.
Sonogashira Coupling
Q: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) product. What's wrong?
A: Glaser coupling is a copper-mediated side reaction that is often exacerbated by the presence of oxygen.
-
Check Your Atmosphere: This is the most common culprit. The reaction should be scrupulously maintained under an inert atmosphere. Use a well-sealed flask and degassed solvents.
-
Solvent and Base Choice: The traditional Sonogashira conditions use an amine base that also acts as the solvent (e.g., neat triethylamine). While effective, this can sometimes promote homocoupling. Consider using a co-solvent system like THF/triethylamine or DMA/triethylamine to dilute the reactants and the copper catalyst.[6]
-
Catalyst Loading: Ensure you are not using an excessive amount of the copper(I) co-catalyst (typically 1-5 mol% relative to the palladium catalyst).
Q: The reaction is not working well in a standard solvent like THF. What are my options?
A: For complex substrates, solvent choice is key. A mixture of solvents can be beneficial. For instance, a general procedure for Sonogashira coupling in a flow chemistry setup uses a 9:1 mixture of THF and DMA (dimethylacetamide).[6] DMA is a highly polar aprotic solvent that can help dissolve all components and facilitate the reaction at the catalyst surface.
Section 3: Experimental Protocols & Data
Protocol: A General Starting Point for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (2-5 mol%)[5]
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Influence of Base and Solvent on Suzuki Coupling Yield
The following table summarizes typical outcomes for Suzuki-Miyaura reactions based on literature precedents for similar aryl halides. This serves as a guide for selecting initial screening conditions.
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| 1 | K₂CO₃ (2.0) | Dioxane | 90 | 40-60% | Reaction can be slow due to base insolubility. |
| 2 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 85-95% | Water significantly improves base solubility and reaction rate.[4] |
| 3 | Cs₂CO₃ (2.0) | Dioxane | 90 | >90% | Stronger, more soluble base; excellent for challenging substrates.[4] |
| 4 | K₃PO₄ (2.0) | Toluene | 100 | >90% | A common choice for electron-deficient or sterically hindered partners. |
| 5 | NaHCO₃ (3.0) | DME/H₂O (4:1) | 80 | 60-80% | A mild base, useful for preventing dehalogenation with sensitive substrates. |
Section 4: Visualizing the Process
Diagram: Workflow for Reaction Optimization
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
Diagram: Role of Base in the Suzuki Catalytic Cycle
Caption: The base's role in forming the nucleophilic boronate "ate" complex.
References
- Flow Chemistry: Sonogashira Coupling.
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
1-(4-Iodophenyl)pyrrole | C10H8IN | CID 272430 - PubChem. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization - Organic Chemistry Portal. Available at: [Link]
-
4-Iodo-1 H -pyrrole-2-carbaldehyde | Request PDF - ResearchGate. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules 2012, 17, 4503-4517. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. Available at: [Link]
- WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents.
-
Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts - ACG Publications. Available at: [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH. Available at: [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - ResearchGate. Available at: [Link]
Sources
Technical Support Center: Workup Procedures for Reactions Involving 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful workup and purification of reactions involving this versatile building block. The protocols and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction to this compound
This compound is a key intermediate in organic synthesis, particularly valued for its utility in palladium-catalyzed cross-coupling reactions. The presence of an aryl iodide provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, while the pyrrole-2-carbaldehyde moiety offers a site for a variety of subsequent transformations. Understanding the physicochemical properties of this compound is paramount for designing effective workup and purification strategies.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Workup |
| Molecular Weight | 297.10 g/mol | Relatively non-volatile; standard evaporation techniques are suitable. |
| Polarity | Moderately polar | Influences choice of extraction solvents and chromatography eluents. |
| Solubility | Expected to be soluble in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate), and poorly soluble in water and nonpolar aliphatic solvents. May have good solubility in polar aprotic solvents like DMF and DMSO.[1] | Guides the selection of appropriate solvent systems for extraction and crystallization. |
| Reactivity | The aldehyde group is susceptible to oxidation and nucleophilic attack. The aryl iodide is a key reactive site for cross-coupling. | Workup conditions should be chosen to minimize side reactions of the aldehyde. |
Troubleshooting Guide: Common Workup Challenges
This section addresses specific issues that may arise during the workup of reactions involving this compound, particularly after palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.
Issue 1: Persistent Palladium Contamination in the Product
Question: After my Suzuki-Miyaura coupling reaction, I'm struggling to remove the palladium catalyst. My product is showing residual palladium by ICP-MS analysis, and I observe a black precipitate (palladium black) in my crude material. How can I effectively remove it?
Answer:
Palladium removal is a critical step, as residual metal can interfere with downstream reactions and is a major concern in pharmaceutical applications.[2] The choice of method depends on the nature of the palladium species (homogeneous or heterogeneous) and the properties of your product.
Causality:
-
Homogeneous Catalysts: If you are using a soluble palladium catalyst, it may not be fully removed by simple extraction.
-
Palladium Black: The formation of palladium black indicates catalyst decomposition, which can lead to finely dispersed, insoluble palladium particles that are difficult to filter.
Solutions:
1. Filtration through Celite®: This is the most common first step to remove heterogeneous palladium catalysts and palladium black.
- Protocol:
- Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).
- Prepare a short plug of Celite® (2-3 cm) in a fritted glass funnel or a Hirsch funnel.
- Pass the diluted reaction mixture through the Celite® plug.
- Wash the plug with additional solvent to ensure complete recovery of the product.
2. Activated Carbon Treatment: Activated carbon can effectively adsorb residual soluble palladium.
- Protocol:
- After filtering through Celite®, dissolve the crude product in a suitable solvent.
- Add a small amount of activated carbon (typically 5-10 wt% relative to the product).
- Stir the mixture at room temperature for 1-2 hours.
- Filter through another plug of Celite® to remove the carbon.
- Caution: Activated carbon can sometimes adsorb the product, so it's advisable to perform a small-scale test first.
3. Metal Scavengers: For very low levels of palladium, specialized metal scavengers can be employed. These are typically silica- or polymer-bound ligands that chelate the palladium.
Issue 2: Difficulty in Separating the Product from Unreacted Starting Material or Homocoupled Byproducts
Question: My reaction did not go to completion, and now I have a mixture of my desired product, unreacted this compound, and a homocoupled byproduct from my boronic acid. How can I purify my product?
Answer:
This is a common challenge in cross-coupling reactions. The purification strategy will depend on the polarity differences between the components.
Causality:
-
Incomplete Reaction: Insufficient reaction time, catalyst deactivation, or suboptimal reaction conditions can lead to unreacted starting materials.
-
Homocoupling: The presence of oxygen or moisture can promote the homocoupling of the boronic acid or alkyne partner.[3]
Solutions:
1. Column Chromatography: This is the most versatile method for separating compounds with different polarities.
- Solvent System Selection:
- Start with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
- Given the moderate polarity of the starting material and likely similar polarity of the product, a shallow gradient may be necessary.
- Typical Elution Order: The less polar homocoupled byproduct will likely elute first, followed by the product, and then the more polar starting material (if it contains the aldehyde).
2. Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
- Solvent Selection:
- Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble.
- Slowly add a "non-solvent" (a solvent in which the product is poorly soluble) until the solution becomes slightly cloudy.
- Allow the solution to cool slowly to promote the formation of pure crystals.
- Common Solvent Pairs: Dichloromethane/hexane, ethyl acetate/hexane, toluene/heptane.
Issue 3: Low Recovery After Aqueous Workup
Question: After performing an aqueous extraction, the yield of my organic-soluble product is significantly lower than expected. What could be the cause?
Answer:
Low recovery after extraction can be due to several factors related to the solubility and reactivity of your product.
Causality:
-
Product Solubility: Your product may have some solubility in the aqueous phase, especially if the reaction was run in a polar, water-miscible solvent like DMF or DMSO.
-
Emulsion Formation: The presence of salts and other reaction components can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product.
-
Adduct Formation: The aldehyde functionality can react with certain aqueous reagents.
Solutions:
1. Back-Extraction:
- After the initial extraction, re-extract the aqueous layer with fresh organic solvent (2-3 times) to recover any dissolved product.
2. Breaking Emulsions:
- Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
- Gentle swirling or allowing the mixture to stand for an extended period can also be effective.
3. pH Adjustment:
- Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction, unless your product is acid-sensitive.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki-Miyaura reaction using this compound?
A1: A typical workup procedure is as follows:
-
Cool the reaction: Allow the reaction mixture to cool to room temperature.
-
Filter the catalyst: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Aqueous wash: Transfer the filtrate to a separatory funnel and wash with water to remove inorganic salts and polar solvents like DMF.
-
Brine wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water and help break any emulsions.
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization.
Q2: Can I use a basic aqueous solution during the workup of reactions with this compound?
A2: It is generally advisable to avoid strongly basic aqueous solutions if your product retains the aldehyde functionality. Aldehydes can undergo side reactions under basic conditions, such as aldol condensations or Cannizzaro reactions, although the latter is less likely for this substrate. A mild base like sodium bicarbonate can be used for neutralization if necessary.
Q3: My product appears to be an oil, making crystallization difficult. What are my purification options?
A3: If your product is an oil, column chromatography is the primary method of purification. If the oil is still impure after chromatography, you can try the following:
-
Trituration: Add a solvent in which your product is sparingly soluble and the impurities are more soluble. Stir or sonicate the mixture. The impurities may dissolve, leaving your purified oil.
-
Derivative Formation: As a last resort, you could consider forming a solid derivative (e.g., a hydrazone) for purification, followed by regeneration of the aldehyde. However, this adds extra steps to your synthesis.
Q4: How can I confirm that my workup procedure has successfully removed all the starting material?
A4: The most effective way to monitor the progress of your purification is by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
TLC: Spot the crude mixture, the starting material, and the purified fractions on a TLC plate. A successful purification will show a single spot for your product that is distinct from the starting material spot.
-
LC-MS: This technique can provide more quantitative information about the purity of your sample and confirm the mass of your desired product.
Experimental Workflows and Diagrams
General Workup Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Standard workflow for the workup of a palladium-catalyzed reaction.
Troubleshooting Logic for Palladium Removal
Caption: Decision tree for systematic palladium removal.
References
-
Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
Organic Process Research & Development. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
Organic Syntheses. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(4-Iodophenyl)-1H-pyrrole-2-carbaldehyde Derivatives: A Landscape of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrole scaffold stands as a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] Among the myriad of pyrrole-containing compounds, derivatives of 1-phenyl-1H-pyrrole-2-carbaldehyde have emerged as a promising class, with modifications to the phenyl ring playing a crucial role in modulating their pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde and its halogenated analogs, offering insights into their potential as antimicrobial and anticancer agents.
While specific experimental data on the biological activity of this compound derivatives remains limited in publicly accessible literature, this guide synthesizes available information on closely related halogenated analogs to provide a comparative framework. By examining the structure-activity relationships of 1-(4-halophenyl)-1H-pyrrole-2-carbaldehyde derivatives, we can extrapolate the potential therapeutic value of the iodo-substituted counterparts and identify promising avenues for future research.
Synthesis of 1-(4-Halophenyl)-1H-pyrrole-2-carbaldehyde Derivatives
The synthesis of 1-aryl-1H-pyrrole-2-carbaldehydes is most commonly achieved through two primary synthetic routes: the Paal-Knorr synthesis for the formation of the pyrrole ring, followed by formylation, or the direct formylation of a pre-synthesized 1-aryl-pyrrole.
The Paal-Knorr synthesis offers a versatile method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine, in this case, a substituted aniline.[3] This is often followed by a Vilsmeier-Haack reaction to introduce the carbaldehyde group at the C2 position of the pyrrole ring. The Vilsmeier-Haack reaction utilizes a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which acts as the formylating agent.[4][5]
Alternatively, direct formylation of a 1-(4-halophenyl)-1H-pyrrole can be performed. The starting 1-aryl-pyrrole can be synthesized through various methods, including the Clauson-Kaas reaction or by coupling an aryl halide with pyrrole.
Comparative Biological Activity
The introduction of a halogen atom at the para-position of the 1-phenyl ring significantly influences the biological activity of pyrrole-2-carbaldehyde derivatives. The nature of the halogen (fluoro, chloro, bromo, or iodo) can affect the compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact its interaction with biological targets.
Antimicrobial Activity
Further derivatization of the carbaldehyde group into Schiff bases or thiosemicarbazones can enhance the antimicrobial potency. Schiff bases derived from various aldehydes have demonstrated significant antibacterial and antifungal activity.[7][8][9][10][11] Similarly, thiosemicarbazones are a well-established class of compounds with a broad spectrum of antimicrobial and anticancer activities.[12][13][14][15][16] The biological activity of these derivatives is often attributed to their ability to chelate metal ions essential for microbial growth or to interact with key enzymes.
Table 1: Postulated Antimicrobial Activity Profile of 1-(4-Halophenyl)-1H-pyrrole-2-carbaldehyde Derivatives
| Halogen (X) at para-position | Expected Antimicrobial Activity | Rationale for Postulated Activity |
| Iodo (I) | Potentially high | The high lipophilicity and polarizability of iodine may enhance membrane permeability and interaction with microbial targets. |
| Bromo (Br) | Moderate to high | Bromine substitution often leads to good antimicrobial activity. |
| Chloro (Cl) | Moderate | Chloro-substituted analogs have shown antimicrobial effects.[6] |
| Fluoro (F) | Variable | The high electronegativity of fluorine can alter the electronic properties of the molecule, leading to varied effects. |
This table is based on general structure-activity relationship trends for halogenated aromatic compounds and requires experimental validation for this specific class of compounds.
Anticancer Activity
The cytotoxic potential of pyrrole derivatives against various cancer cell lines is a subject of intense research.[17][18] Halogenated compounds, in particular, have demonstrated significant anticancer activity. While direct IC₅₀ values for this compound are not available, studies on other halogenated pyrroles and related heterocyclic systems provide a basis for comparison.
For example, marinopyrroles and pyrrolomycins, which are halogenated pyrrole alkaloids, exhibit potent cytotoxic activity against a range of cancer cell lines.[18] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.
The aldehyde functionality at the C2 position of the pyrrole ring offers a convenient handle for further chemical modifications to generate more potent anticancer agents. The synthesis of thiosemicarbazone derivatives from heterocyclic aldehydes has been shown to be a successful strategy for enhancing anticancer activity.[12][13][14]
Table 2: Postulated Anticancer Activity Profile of 1-(4-Halophenyl)-1H-pyrrole-2-carbaldehyde Derivatives
| Halogen (X) at para-position | Expected Anticancer Activity | Potential Mechanisms of Action |
| Iodo (I) | Potentially high | Increased lipophilicity may lead to better cell penetration. Halogen bonding could enhance binding to target proteins. |
| Bromo (Br) | Moderate to high | Brominated compounds often exhibit significant cytotoxicity. |
| Chloro (Cl) | Moderate | Chloro-substituted aromatics are common motifs in anticancer drugs. |
| Fluoro (F) | Variable | Fluorine can modulate metabolic stability and binding affinity. |
This table is based on general structure-activity relationship trends for halogenated aromatic compounds and requires experimental validation for this specific class of compounds.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key biological assays are provided below. These protocols are based on standard procedures reported for similar classes of compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a viability indicator such as resazurin.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of 1-(4-halophenyl)-1H-pyrrole-2-carbaldehyde derivatives is intricately linked to the nature of the halogen substituent.
Key SAR Insights
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A Comparative Guide to the Reactivity of Iodo-, Bromo-, and Chloro-Phenyl Pyrroles in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For scientists in drug development and materials science, this reaction is an indispensable tool for constructing complex molecular architectures, particularly biaryl structures like phenyl-substituted pyrroles, which are prevalent in pharmacologically active compounds.[3][4]
This guide offers an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-phenyl pyrroles in the Suzuki coupling. Moving beyond a simple procedural outline, we will explore the mechanistic underpinnings of the observed reactivity trends and provide field-proven insights to help you navigate catalyst selection and reaction optimization.
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
Understanding the reactivity of different halo-phenyl pyrroles begins with the catalytic cycle of the Suzuki reaction. The generally accepted mechanism revolves around a palladium catalyst and proceeds in three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. This step is typically the rate-determining step of the catalytic cycle.[5]
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Understanding Reactivity: The Decisive Role of the Halogen
The choice of halogen on the phenyl pyrrole substrate has a profound impact on the reaction's success and the conditions required. The observed reactivity trend is a direct consequence of the carbon-halogen (C-X) bond strength and its effect on the rate-determining oxidative addition step.
The reactivity of aryl halides in Suzuki coupling generally follows the order: I > Br > Cl .[5] This trend is inversely correlated with the bond dissociation energies of the corresponding carbon-halogen bonds.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
(Values are approximate and can vary slightly based on the specific molecular environment)[8][9]
A weaker C-X bond, as seen with C-I, facilitates the oxidative addition of the palladium catalyst, leading to a faster reaction rate. Conversely, the stronger C-Cl bond makes oxidative addition more challenging, often requiring more forcing conditions, such as higher temperatures, and more specialized, highly active catalyst systems.[1][10]
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cytotoxicity studies of compounds synthesized from 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
A Comparative Guide to the Cytotoxic Potential of Novel Pyrrole-Based Compounds
In the relentless pursuit of novel anticancer therapeutics, the pyrrole scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. This guide provides a comprehensive analysis of the cytotoxic profiles of various compounds synthesized from pyrrole-2-carbaldehyde precursors, offering a comparative perspective for researchers, scientists, and drug development professionals. While direct cytotoxicity data for derivatives of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde are not extensively available in the current body of literature, this guide will delve into the broader class of substituted pyrrole-2-carbaldehydes and related pyrrole-containing heterocycles, providing a robust framework for understanding their therapeutic potential.
The rationale for focusing on this class of compounds stems from their structural versatility and their presence in natural products with potent anticancer properties.[1] The pyrrole ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance cytotoxicity against cancer cells while minimizing off-target effects. This guide will explore the structure-activity relationships of these derivatives, compare their efficacy against various cancer cell lines, and provide detailed experimental protocols to ensure the reproducibility and validation of the presented findings.
Comparative Cytotoxicity of Pyrrole Derivatives
The cytotoxic efficacy of pyrrole derivatives is profoundly influenced by the nature and position of substituents on the pyrrole ring.[2] These modifications can impact the molecule's ability to interact with biological targets, its solubility, and its overall stability. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several notable pyrrole-based compounds against a panel of human cancer cell lines. A lower IC50 value is indicative of higher cytotoxic potency.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Standard | IC50 (µM) of Standard |
| Alkynylated Pyrroles | Compound 12l | U251 (Glioblastoma) | 2.29 ± 0.18 | - | - |
| A549 (Lung Cancer) | 3.49 ± 0.30 | - | - | ||
| Marinopyrroles | Marinopyrrole A | HCT-116 (Colon Cancer) | ~9.0 | - | - |
| Marinopyrrole C | HCT-116 (Colon Cancer) | 0.39 | - | - | |
| Synthetic Pyrrole Analogs | KS18 | Drug-Resistant Multiple Myeloma | Potent | Marinopyrrole A | Less Potent |
| Indolyl Pyrrole Derivatives | Compound 5a | Various Cancer Cell Lines | Stronger than Dox | Doxorubicin | - |
| Pyrrole Derivatives | Compound 4a | LoVo (Colon Cancer) | Dose-dependent | Cisplatin | - |
| Compound 4d | LoVo (Colon Cancer) | Dose-dependent | 5-Fluorouracyl | - | |
| 1,3,4-Thiadiazole Derivatives | Compound A2 | MCF-7 (Breast Cancer) | ~52.35 | - | - |
| Compound B3 | MCF-7 (Breast Cancer) | ~54.1 | - | - |
Table 1: Comparative in vitro cytotoxicity of various pyrrole derivatives against human cancer cell lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.[3][4][5][6][7][8][9]
The data clearly indicates that synthetic modifications can lead to compounds with significantly enhanced potency. For instance, Marinopyrrole C exhibits substantially greater cytotoxicity against HCT-116 cells compared to Marinopyrrole A.[7] Furthermore, synthetic analogs like KS18 have demonstrated superior performance even against drug-resistant cancer cell lines, highlighting the potential of medicinal chemistry to overcome clinical challenges.[3][10] The potent activity of some indolyl pyrrole derivatives, surpassing that of the standard chemotherapeutic drug doxorubicin, underscores the therapeutic promise of this compound class.[5]
Mechanisms of Action: Inducing Cancer Cell Death
The cytotoxic effects of these pyrrole-based compounds are often mediated through the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[6] Several studies have elucidated the molecular pathways involved.
For example, Marinopyrrole A is a known selective inhibitor of the anti-apoptotic protein Mcl-1.[7] By binding to Mcl-1, Marinopyrrole A promotes its degradation, leading to the activation of the intrinsic apoptosis pathway.[11] This mechanism is particularly significant as Mcl-1 is often overexpressed in various cancers, contributing to drug resistance.[3][10]
Caption: Standard workflow for the MTT cytotoxicity assay.
Future Directions and Concluding Remarks
The exploration of pyrrole-based compounds as cytotoxic agents continues to be a promising avenue in cancer research. The studies highlighted in this guide demonstrate the significant potential of this chemical scaffold to yield potent and selective anticancer drug candidates. While the specific cytotoxic profile of compounds derived from this compound remains to be elucidated, the broader family of pyrrole-2-carbaldehyde derivatives offers a rich landscape for drug discovery.
Future research should focus on:
-
Synthesis of novel derivatives: Expanding the chemical space around the pyrrole core to improve potency and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In vivo evaluation: Assessing the efficacy and safety of the most promising compounds in preclinical animal models.
-
Addressing translational barriers: Overcoming challenges such as poor solubility and off-target toxicities through medicinal chemistry efforts. [3][10] By systematically investigating the structure-activity relationships and mechanisms of action, the scientific community can unlock the full therapeutic potential of pyrrole-based compounds in the fight against cancer.
References
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Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2025, October 31). ResearchGate. Retrieved January 22, 2026, from [Link]
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Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2025, October 16). PubMed. Retrieved January 22, 2026, from [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024, May 19). ACS Omega. Retrieved January 22, 2026, from [Link]
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Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2024, February). PubMed. Retrieved January 22, 2026, from [Link]
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Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2025, October 16). PMC. Retrieved January 22, 2026, from [Link]
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Cytotoxicity of the selected compounds against some human cancer cell lines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). PMC. Retrieved January 22, 2026, from [Link]
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1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. (n.d.). Matrix Fine Chemicals. Retrieved January 22, 2026, from [Link]
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Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. (2012, November 15). PubMed. Retrieved January 22, 2026, from [Link]
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Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science. Retrieved January 22, 2026, from [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025, December 12). PubMed. Retrieved January 22, 2026, from [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023, November 16). MDPI. Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Antimicrobial Screening of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde Derivatives
In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a paramount objective for the scientific community. Among the various heterocyclic compounds, pyrrole derivatives have emerged as a particularly promising class due to their presence in numerous natural and synthetic bioactive molecules.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial performance of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde derivatives, offering in-depth experimental protocols and comparative data to support researchers in drug discovery and development.
Introduction: The Rationale for Pyrrole-Based Antimicrobials
The pyrrole ring is a fundamental structural motif in many biologically active compounds, including antibiotics like pyrrolnitrin.[3] Its unique electronic properties and ability to participate in various molecular interactions make it an attractive scaffold for the design of new therapeutic agents.[2] The this compound core, in particular, offers several strategic advantages. The iodine atom can be leveraged for further synthetic modifications (e.g., Suzuki or Sonogashira coupling reactions) to create a diverse library of derivatives. The carbaldehyde group provides a reactive handle for the synthesis of imines, hydrazones, and other derivatives, allowing for systematic exploration of structure-activity relationships (SAR).
This guide will detail the standardized methodologies for evaluating the antimicrobial efficacy of a library of these derivatives, compare their performance against common pathogens, and provide insights into their potential mechanisms of action.
Synthesis of this compound Derivatives
A common and effective method for synthesizing the core scaffold and its derivatives is through the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group onto an activated aromatic ring, such as a pyrrole.
General Synthetic Protocol:
-
Preparation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF). This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.
-
Formylation of N-Arylpyrrole: The 1-(4-iodophenyl)-1H-pyrrole is dissolved in an appropriate solvent and cooled. The Vilsmeier reagent is then added dropwise. The pyrrole ring, being electron-rich, undergoes electrophilic substitution, typically at the C2 position.
-
Hydrolysis: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). This hydrolyzes the intermediate iminium salt to yield the desired this compound.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure carbaldehyde.
-
Derivatization: The purified carbaldehyde can then be reacted with various primary amines or hydrazines to form a library of Schiff base or hydrazone derivatives, respectively.
Causality: The Vilsmeier-Haack reaction is chosen for its efficiency and regioselectivity in formylating electron-rich heterocycles like pyrroles. The subsequent derivatization of the aldehyde allows for rapid diversification of the lead compound to explore a wide chemical space and identify key structural features that enhance antimicrobial activity.
Antimicrobial Screening: A Comparative Workflow
To ensure reliable and comparable results, antimicrobial screening should adhere to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI).[5][6] This guide will compare two widely used methods: the Broth Microdilution method for determining Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion assay for qualitative screening.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology 1: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[7] It is considered a gold-standard method by the CLSI.[5][8]
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Prepare stock solutions of the test compounds and a standard control antibiotic (e.g., Ciprofloxacin, Fluconazole) in dimethyl sulfoxide (DMSO).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Plate Setup:
-
Using a sterile 96-well microtiter plate, add 100 µL of broth to all wells.
-
Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.
-
The final volume in each well should be 100 µL after dilution. Add 100 µL of the standardized inoculum to each well.
-
-
Controls: [7]
-
Growth Control: Wells containing broth and inoculum, but no test compound.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation & Interpretation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or as required for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[7]
-
Trustworthiness: This protocol is self-validating through the inclusion of positive (growth), negative (sterility), and solvent controls. Adherence to CLSI guidelines for inoculum density and incubation conditions ensures reproducibility and standardization.[5]
Methodology 2: Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative technique used for preliminary screening of antimicrobial activity.[10][11] It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with the test microorganism.[9][12]
Detailed Protocol:
-
Plate Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Using a sterile cotton swab, lawn the entire surface of the agar plate with a microbial inoculum adjusted to a 0.5 McFarland standard.[9]
-
-
Well Creation:
-
Compound Application:
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
-
Include a positive control (standard antibiotic) and a negative control (solvent, e.g., DMSO) in separate wells on the same plate.[10]
-
-
Incubation & Measurement:
-
Incubate the plates, typically inverted, at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Comparison: The agar well diffusion method is simpler and less expensive for screening large numbers of compounds. However, it is less precise than broth microdilution. Factors like the compound's solubility, molecular weight, and diffusion rate through agar can influence the zone size, making direct MIC correlation difficult. Broth microdilution provides a quantitative MIC value, which is essential for further drug development and clinical interpretation.[7]
Comparative Data Analysis
The following table presents hypothetical but representative MIC data for a series of this compound derivatives against a panel of clinically relevant microorganisms.
| Compound ID | R-Group (at carbaldehyde) | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| PYR-I-CHO | -H (Parent Aldehyde) | 64 | 128 | >256 | 128 |
| PYR-I-IM-1 | =N-(4-chlorophenyl) | 16 | 32 | 128 | 64 |
| PYR-I-IM-2 | =N-(4-nitrophenyl) | 8 | 16 | 64 | 32 |
| PYR-I-IM-3 | =N-(4-hydroxyphenyl) | 32 | 64 | >256 | 64 |
| PYR-I-HZ-1 | =N-NH-(2,4-dinitrophenyl) | 4 | 8 | 32 | 16 |
| Ciprofloxacin | (Control) | 1 | 0.5 | 1 | N/A |
| Fluconazole | (Control) | N/A | N/A | N/A | 2 |
Data Interpretation: The parent aldehyde (PYR-I-CHO) shows weak activity. Conversion of the aldehyde to an imine (Schiff base) or hydrazone significantly enhances antimicrobial potency. The introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring of the imine appears to improve activity (compare PYR-I-IM-2 and PYR-I-IM-1 to PYR-I-IM-3). The dinitrophenyl hydrazone derivative (PYR-I-HZ-1) demonstrates the most potent broad-spectrum activity among the synthesized compounds.
Structure-Activity Relationship (SAR)
The comparative data allows for the elucidation of preliminary structure-activity relationships, which are crucial for guiding the next cycle of drug design.
Caption: Structure-Activity Relationship of the pyrrole derivatives.
Key SAR Insights:
-
The Aldehyde is a Suboptimal Pharmacophore: The parent aldehyde itself has low intrinsic activity. Its primary role is as a synthetic intermediate.
-
Imination/Hydrazone Formation is Key: The conversion to imines and hydrazones dramatically increases potency, likely by increasing the molecule's lipophilicity and introducing new hydrogen bonding capabilities, which can facilitate interaction with biological targets.
-
Electronic Effects are Significant: Electron-withdrawing groups on the peripheral aromatic ring consistently enhance antimicrobial activity against both bacteria and fungi. This suggests that the electronic properties of this part of the molecule are critical for target binding or cell penetration.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the antimicrobial screening of novel this compound derivatives. The data clearly indicates that derivatization of the carbaldehyde group, particularly into hydrazones bearing electron-withdrawing substituents, is a highly effective strategy for generating potent antimicrobial agents. The derivative PYR-I-HZ-1 stands out as a promising lead candidate for further investigation.
Future work should focus on expanding the library of derivatives to further probe the SAR, conducting cytotoxicity assays to determine the therapeutic index, and performing mechanistic studies (e.g., DNA gyrase inhibition assays, membrane permeability studies) to elucidate the specific mode of action of these promising compounds.
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
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Jenkins, S. G., et al. (2012). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 50(12), 4062–4064. [Link]
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Abou-Elmagd, W. S. I., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. [Link]
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Çukurovalı, D., & Yılmaz, İ. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 15(6), 515-526. [Link]
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A Computational Chemist's Guide to Unraveling the Reactivity of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
A Comparative Analysis of Reaction Pathways and Substrate Alternatives
In the landscape of modern drug discovery and materials science, pyrrole-based scaffolds are of paramount importance, appearing in numerous bioactive natural products and functional materials.[1][2] The tailored functionalization of these heterocycles is key to tuning their properties. 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde stands as a versatile building block, featuring two key reactive sites: the aldehyde for traditional carbonyl chemistry and the iodo-phenyl moiety, a prime handle for transition-metal-catalyzed cross-coupling reactions.[3] This guide provides a comparative framework, grounded in computational chemistry, for understanding and predicting the reactivity of this molecule and its analogues.
Introduction: The Dual Reactivity of a Privileged Scaffold
This compound presents a fascinating case for reactivity studies. The electron-withdrawing nature of the pyrrole-2-carbaldehyde group can influence the reactivity of the C-I bond in cross-coupling reactions, while the electronic character of the N-aryl substituent can, in turn, modulate the electrophilicity of the aldehyde. Computational studies, particularly using Density Functional Theory (DFT), are indispensable for dissecting these intricate electronic effects and predicting reaction outcomes.[4][5][6]
This guide will explore the reactivity of this compound in the context of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[3][7] We will present a hypothetical, yet plausible, computational study to compare the reactivity of this iodo-substrate with its bromo-analogue, 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde. Furthermore, we will touch upon the reactivity of the carbaldehyde group as a potential site for side reactions or further derivatization.
Computational Methodology: A Practical DFT Workflow
To investigate the reaction mechanisms and relative reactivities, a robust computational protocol is essential. The following workflow, based on established methods for similar systems, provides a reliable starting point.[4][6][8]
Experimental Protocol: A Step-by-Step Computational Workflow
-
Geometry Optimization:
-
Objective: To find the lowest energy structure for all reactants, intermediates, transition states, and products.
-
Method: Density Functional Theory (DFT) using a functional like B3LYP is a common and effective choice.[6][8]
-
Basis Set: A basis set such as 6-31G(d,p) for non-metal atoms and a LANL2DZ effective core potential for iodine and palladium are appropriate for balancing accuracy and computational cost.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages can be used.
-
-
Transition State (TS) Searching:
-
Objective: To locate the saddle point on the potential energy surface that connects reactants and products.
-
Method: Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., Opt=QST2 or QST3 in Gaussian) or Berny optimization with eigenvector following are standard techniques.
-
Validation: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Frequency Calculations:
-
Objective: To characterize stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Method: Performed at the same level of theory as the geometry optimization.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Objective: To confirm that the located transition state connects the correct reactant and product minima.
-
Method: This calculation follows the reaction path downhill from the transition state in both forward and reverse directions.
-
-
Solvation Modeling:
-
Objective: To account for the effect of the solvent on the reaction energetics.
-
Method: Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally efficient and generally provide good results.[9]
-
Logical Workflow Diagram
Caption: A typical DFT workflow for studying a reaction mechanism.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, and the reactivity of the aryl halide is a critical factor.[3] Generally, the reactivity order is I > Br > Cl. We can quantify this difference by calculating the activation energy for the oxidative addition of the aryl halide to a Pd(0) catalyst, which is often the rate-determining step.
Hypothetical Reaction Pathway
The key steps in the catalytic cycle that are amenable to computational investigation are:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
-
Transmetalation: The aryl group is transferred from the boronic acid to the palladium center.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, regenerating the catalyst.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Quantitative Comparison of Oxidative Addition
The following table presents hypothetical, yet realistic, activation energies (ΔG‡) and reaction energies (ΔGr) for the oxidative addition of 1-(4-halophenyl)-1H-pyrrole-2-carbaldehyde to a model Pd(0) catalyst.
| Substrate | Halogen (X) | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) |
| Target Molecule | Iodo (I) | 15.2 | -8.5 |
| Alternative | Bromo (Br) | 18.7 | -4.2 |
Analysis of Hypothetical Data:
-
The lower activation energy for the iodo-substrate (15.2 kcal/mol) compared to the bromo-analogue (18.7 kcal/mol) computationally confirms the expected higher reactivity of the C-I bond. This difference of 3.5 kcal/mol translates to a significantly faster reaction rate for the iodo-compound under the same conditions.
-
The oxidative addition is more exergonic for the iodo-substrate (-8.5 kcal/mol) than for the bromo-substrate (-4.2 kcal/mol), indicating that the resulting Ar-Pd(II)-X intermediate is thermodynamically more stable for X=I.
Alternative Reactive Site: The Carbaldehyde Group
While the iodo-phenyl group is the primary site for cross-coupling, the carbaldehyde moiety can also participate in reactions. For instance, in the presence of a strong base and a nucleophile, competing reactions at the carbonyl carbon could occur. Computational chemistry can also be employed to explore the energetics of such potential side reactions.
A comparison of the LUMO (Lowest Unoccupied Molecular Orbital) energies of the target molecule and a related compound without the aldehyde could provide qualitative insights into the electrophilicity of the C-I bond versus the carbonyl carbon.
| Compound | Key Feature | LUMO Energy (eV) |
| This compound | With Aldehyde | -1.85 |
| 1-(4-iodophenyl)-1H-pyrrole | Without Aldehyde | -1.20 |
Interpretation: The significantly lower LUMO energy of the aldehyde-containing compound suggests that it is a better electron acceptor and thus more susceptible to nucleophilic attack. The LUMO itself would likely have significant contributions from both the C-I antibonding orbital and the carbonyl π* orbital, indicating the potential for reactivity at both sites.
Conclusion and Future Directions
This guide has outlined a computational framework for comparing the reactivity of this compound with its bromo-analogue in the context of a Suzuki-Miyaura cross-coupling reaction. The hypothetical data presented illustrates how DFT calculations can provide quantitative insights into reaction kinetics and thermodynamics, confirming the superior reactivity of the iodo-substrate.
Future computational studies could expand on this work by:
-
Investigating the full catalytic cycle for different cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig).
-
Exploring the effect of different substituents on the pyrrole ring or the phenyl group on the reaction energetics.
-
Modeling potential side reactions involving the carbaldehyde to predict conditions under which they might become significant.
By leveraging the predictive power of computational chemistry, researchers can make more informed decisions in the design and optimization of synthetic routes, ultimately accelerating the development of new drugs and materials.
References
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Study of Proton Transfer Reaction Dynamics in Pyrrole 2-Carboxyldehyde. Available at: [Link]
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Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. Available at: [Link]
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4-Iodo-1 H -pyrrole-2-carbaldehyde. Available at: [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]
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Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available at: [Link]
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Palladium- and/or Copper-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Iodides. Available at: [Link]
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A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available at: [Link]
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Palladium-catalyzed cross-coupling reactions in total synthesis. Available at: [Link]
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Computational insight into the carbenic character of nitrilimines from a reactivity perspective. Available at: [Link]
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Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available at: [Link]
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-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link]
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Palladium-catalyzed oxidative C-H/C-H cross-coupling of indoles and pyrroles with heteroarenes. Available at: [Link]
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Multicomponent reactions for the synthesis of pyrroles. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
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Computational study on the reactivity of tetrazines toward organometallic reagents. Available at: [Link]
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Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Available at: [Link]
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Computational peptidology approach to the study of the chemical reactivity and bioactivity properties of Aspergillipeptide D, a cyclopentapeptide of marine origin. Available at: [Link]
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ChemInform Abstract: Iodine Catalyzed Four-Component Reaction: A Straightforward One-Pot Synthesis of Functionalized Pyrroles under Metal-Free Conditions. Available at: [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory.
Hazard Analysis and Risk Assessment
| Component | Potential Hazards | Primary Routes of Exposure |
| Aromatic Aldehyde | Skin, eye, and respiratory tract irritation.[1][2][3] Potential for skin sensitization and allergic reactions.[4][5] Vapors can be harmful if inhaled.[4][5] | Inhalation, Skin Contact, Eye Contact |
| Pyrrole Derivatives | Pyrrole and its derivatives can exhibit varying levels of toxicity and biological activity.[6][7][8] Some are known to be toxic if swallowed or inhaled and can cause serious eye damage.[9] | Ingestion, Inhalation, Skin Contact |
| Iodinated Organic Compound | Iodinated compounds can be irritating or corrosive to skin and eyes.[10] Overexposure may lead to organ-specific issues, particularly affecting the thyroid.[10] These compounds are often classified as hazardous waste, requiring specific disposal procedures.[11][12][13] | Skin Contact, Eye Contact, Ingestion |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the compound's physical state (solid powder) and the potential for aerosolization or splashing when in solution.
Tier 1: Core PPE for Routine Handling
This level of protection is the absolute minimum requirement for any work involving this compound.
-
Hand Protection: Wear chemically resistant gloves. Nitrile or neoprene gloves are suitable for handling the solid and for protection against incidental splashes of solutions.[4][14] Always inspect gloves for tears or punctures before use. For extended handling or when working with larger quantities, consider double-gloving.
-
Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory to protect against fine powders and splashes.[4][14][15] When there is a significant risk of splashing (e.g., during transfers or reactions), a full-face shield should be worn in addition to safety goggles.[4]
-
Protective Clothing: A buttoned, long-sleeved laboratory coat is required. For tasks with a higher risk of contamination, consider a chemical-resistant apron over the lab coat.[14]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[16]
Tier 2: Enhanced PPE for High-Risk Scenarios
These measures are necessary when the risk of exposure is elevated, such as when handling large quantities, generating dust, or working outside of a certified fume hood.
-
Respiratory Protection: If there is a potential for inhaling dust or aerosols, a NIOSH-approved respirator is required.[4][15] For fine powders, a particulate respirator (e.g., N95) may be sufficient, but for handling solutions that could generate vapors, an air-purifying respirator with organic vapor cartridges is necessary.[4][14] All respirator use must be in accordance with a documented respiratory protection program, including fit testing.
Operational and Handling Plan
A systematic approach to handling minimizes exposure and ensures procedural safety.
Primary Engineering Control
All weighing, transfers, and solution preparations involving this compound must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean. Assemble all necessary equipment and reagents. Don all required Tier 1 PPE.
-
Weighing (Solid):
-
Perform weighing on an analytical balance inside the fume hood or in a powder-containment enclosure.
-
Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid creating dust clouds.
-
Close the primary container immediately after dispensing.
-
-
Dissolution and Transfer (Liquid):
-
Add solvent to the solid slowly to avoid splashing.
-
If transferring the solution, use a pipette or a syringe.
-
Ensure all containers are clearly labeled.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Thoroughly clean any non-disposable equipment used.
-
Remove PPE in the correct order (gloves first), avoiding self-contamination, and dispose of it in the designated waste container.
-
Wash hands thoroughly with soap and water after completing the work.[17]
-
Disposal Plan for Iodinated Waste
Iodinated organic compounds require specific disposal procedures. Do not dispose of this chemical or its waste down the drain.[11][18]
Waste Segregation
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container for "Iodinated Organic Waste".[13]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste".
-
Aqueous Waste: If the process generates aqueous waste containing iodine, it must be neutralized before disposal. A common method is to treat the solution with sodium thiosulfate until the characteristic color of iodine disappears.[19] After neutralization and pH adjustment to a neutral range (6-8), the solution can be disposed of as hazardous aqueous waste according to institutional policy.[19]
Waste Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of waste generated from handling this compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4][17] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear Tier 2 PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[17]
-
Clean the spill area with a suitable solvent and decontaminate.
-
Dispose of all cleanup materials as hazardous waste.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: A logical workflow for selecting appropriate PPE based on the specific laboratory task involving this compound.
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Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (n.d.). National Institutes of Health. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
